(9Z,12Z)-pentadecadienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C36H60N7O17P3S |
|---|---|
Molekulargewicht |
987.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-pentadeca-9,12-dienethioate |
InChI |
InChI=1S/C36H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h5-6,8-9,23-25,29-31,35,46-47H,4,7,10-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b6-5-,9-8-/t25-,29-,30-,31+,35-/m1/s1 |
InChI-Schlüssel |
VMSIJBGASRPFNJ-RIVUYYTISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(9Z,12Z)-pentadecadienoyl-CoA synthesis pathway in mammals
An In-depth Technical Guide on the Metabolism of (9Z,12Z)-Pentadecadienoyl-CoA in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a C15:2 polyunsaturated fatty acyl-CoA. While the direct endogenous de novo synthesis of this specific molecule in mammals is not established and is considered highly unlikely due to enzymatic limitations, this guide outlines the fundamental principles of odd-chain and polyunsaturated fatty acid metabolism that would be involved. The primary route for the presence of odd-chain fatty acids in mammals is through dietary intake, particularly from dairy and ruminant products, and the metabolic activity of gut microbiota. This document details the plausible pathways for the formation of a saturated C15 backbone, subsequent elongation and desaturation steps, and the critical enzymatic barriers. Furthermore, it provides detailed experimental protocols for the analysis of fatty acids and acyl-CoAs, and quantitative data for related enzymatic reactions, to aid researchers in the study of novel lipid metabolic pathways.
Proposed Metabolic Pathways
The metabolism of odd-chain fatty acids in mammals is distinct from that of even-chain fatty acids, primarily in its initiation.
De Novo Synthesis of the Saturated C15 Backbone
The synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[1][2][3] Propionyl-CoA is a three-carbon molecule derived from the catabolism of several sources, including the amino acids isoleucine, valine, threonine, and methionine, as well as from the beta-oxidation of dietary odd-chain fatty acids.[4][5] Gut microbiota also contribute to the host's propionate (B1217596) pool.[6]
The synthesis of the saturated 15-carbon fatty acid, pentadecanoic acid, proceeds as follows:
-
Priming: Fatty Acid Synthase (FAS) is primed with one molecule of propionyl-CoA.
-
Elongation: Six successive rounds of two-carbon additions from malonyl-CoA are catalyzed by the FAS complex.[2]
-
Product: The final product is pentadecanoyl-CoA (C15:0-CoA).
Caption: De novo synthesis of Pentadecanoyl-CoA.
Elongation and Desaturation: A Hypothetical Pathway and Its Limitations
Once formed, pentadecanoyl-CoA can be a substrate for elongase and desaturase enzymes, which are primarily located in the endoplasmic reticulum.[7][8][9]
A hypothetical pathway to generate this compound would involve:
-
First Desaturation (Δ9 Desaturation): Pentadecanoyl-CoA (C15:0-CoA) would be acted upon by a Δ9-desaturase (Stearoyl-CoA Desaturase, SCD) to introduce a double bond at the 9th carbon, yielding (9Z)-pentadecenoyl-CoA. Mammalian SCDs are known to act on a range of saturated fatty acyl-CoAs.[9]
-
Second Desaturation (Δ12 Desaturation): To form the (9Z,12Z) product, a subsequent desaturation at the 12th position would be required. Crucially, mammals lack the Δ12-desaturase enzyme. This enzyme is present in plants, which is why linoleic acid (C18:2, an omega-6 fatty acid) and α-linolenic acid (C18:3, an omega-3 fatty acid) are essential fatty acids that must be obtained from the diet.[10]
Therefore, the de novo synthesis of this compound in mammals is not considered feasible. The presence of this fatty acid would likely be the result of the metabolism of a dietary precursor.
Caption: Hypothetical desaturation pathway and its limitation in mammals.
Dietary Sources and Absorption
The primary sources of pentadecanoic acid (C15:0) in the human diet are dairy products and ruminant meats.[11][12] In ruminants, gut bacteria synthesize odd-chain fatty acids, which are then absorbed by the animal and incorporated into their tissues and milk.[13] When humans consume these products, the C15:0 is absorbed and can be activated to pentadecanoyl-CoA for further metabolism.
| Food Source | Typical C15:0 Content (% of total fat) |
| Milk Fat | 1.05%[12] |
| Butter | 1.0% - 1.4%[11] |
| Ruminant Meat Fat | 0.43%[12] |
Quantitative Data for Related Enzymes
While specific kinetic data for enzymes acting on C15 substrates are scarce, data for representative mammalian elongase and desaturase enzymes with various acyl-CoA substrates are presented below to provide a quantitative context for these reactions.
Table 1: Substrate Specificity of Human Fatty Acid Elongases (ELOVL)
| Enzyme | Preferred Substrates |
| ELOVL1 | Saturated and monounsaturated C20-C26 acyl-CoAs |
| ELOVL2 | Polyunsaturated C18-C22 acyl-CoAs |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs |
| ELOVL6 | Saturated C12-C16 acyl-CoAs |
Source: Adapted from literature on mammalian elongases.[14]
Table 2: Kinetic Parameters of a Representative Mammalian Desaturase
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg protein) |
| M. alpina ω3 desaturase | Linoleoyl CoA (18:2 ω6) | 14.2 ± 0.7 | 213.4 ± 9.0 |
| M. alpina ω6 desaturase | Oleoyl CoA (18:1 ω9) | 12.1 ± 0.8 | 10.0 ± 0.5 |
Note: Data from Mortierella alpina is provided as an example of well-characterized fatty acid desaturases.[15]
Experimental Protocols
Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of total fatty acid composition in biological samples.
-
Lipid Extraction:
-
Homogenize 50-100 mg of tissue or cell pellet in a chloroform:methanol solution (2:1, v/v).
-
Add internal standards (e.g., deuterated fatty acids like C17:0) for quantification.
-
Vortex and centrifuge to separate the lipid-containing organic phase.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Add 3 mL of 0.6 M HCl in methanol.
-
Incubate at 85°C for 1 hour.[16]
-
After cooling, add HPLC-grade hexane (B92381) and vortex to extract the FAMEs.
-
Centrifuge and transfer the upper hexane layer to a new vial for analysis.[16]
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a suitable capillary column (e.g., Elite-5MS).[16]
-
Employ a temperature gradient program to separate the FAMEs (e.g., initial temp 50°C, ramp to 240°C).[16]
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of 50-400 m/z.[16]
-
Identify individual FAME peaks by comparing their mass spectra and retention times with a known standard mix (e.g., Supelco 37 Component FAME Mix).[16]
-
Caption: Workflow for Fatty Acid Profiling by GC-MS.
Quantitative Analysis of Fatty Acyl-CoAs by UHPLC-MS/MS
This protocol allows for the sensitive and specific quantification of acyl-CoA species.[17][18]
-
Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen and powderize.
-
Homogenize the powdered tissue in 100 mM KH2PO4 buffer containing an internal standard (e.g., heptadecanoyl-CoA).[19]
-
Add isopropanol, saturated NH4SO4, and acetonitrile, then vortex vigorously.[19]
-
Centrifuge and collect the upper phase containing the acyl-CoAs.[19]
-
Dilute the extract with 100 mM KH2PO4 (pH 4.9).[19]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.
-
-
UHPLC-MS/MS Analysis:
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) or bicarbonate buffers and acetonitrile.[18]
-
The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[18]
-
In Vitro Fatty Acid Desaturase Assay
This assay measures the activity of desaturase enzymes in a cell-free system.[20]
-
Enzyme Source Preparation:
-
Prepare microsomes from tissues or cells expressing the desaturase of interest (e.g., liver, or engineered yeast cells).[20]
-
-
Reaction Mixture:
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a strong base (e.g., KOH) to hydrolyze the acyl-CoAs to free fatty acids.
-
-
Product Analysis:
-
Acidify the mixture and extract the fatty acids.
-
Derivatize the fatty acids to FAMEs as described in the GC-MS protocol.
-
Analyze by GC-MS to identify and quantify the desaturated product.[20]
-
Conclusion
The de novo synthesis of this compound in mammals is not supported by current knowledge of mammalian fatty acid metabolism, due to the absence of a Δ12-desaturase. Its presence in mammalian systems would likely originate from dietary sources, potentially as a pre-formed molecule or a precursor that can be modified by endogenous enzymes. The study of such novel fatty acids requires robust analytical techniques like GC-MS and UHPLC-MS/MS for accurate identification and quantification. The protocols and data provided in this guide serve as a foundational resource for researchers investigating the metabolism and biological roles of unusual odd-chain polyunsaturated fatty acids.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 6. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]
- 7. bio.ijs.si [bio.ijs.si]
- 8. researchgate.net [researchgate.net]
- 9. agrilife.org [agrilife.org]
- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 11. cimasci.com [cimasci.com]
- 12. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 17. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
The Enigmatic Role of (9Z,12Z)-Pentadecadienoyl-CoA in Cellular Metabolism: A Technical Guide
Disclaimer: Information regarding the specific biological role and metabolic pathways of (9Z,12Z)-pentadecadienoyl-CoA is scarce in current scientific literature. This guide, therefore, presents a putative metabolic framework based on established principles of fatty acid metabolism, alongside a summary of the known roles of related odd-chain and polyunsaturated fatty acids. The pathways and quantitative data presented herein are hypothetical and intended to serve as a foundation for future research.
Introduction
This compound is the activated form of (9Z,12Z)-pentadecadienoic acid, a 15-carbon polyunsaturated odd-chain fatty acid. While even-chain fatty acids are the predominant form in most organisms, odd-chain fatty acids are also present and play distinct metabolic roles. Polyunsaturated fatty acids, characterized by two or more double bonds, are crucial components of cell membranes and precursors to signaling molecules. The convergence of these two features—an odd-chain length and polyunsaturation—suggests a unique, albeit currently uncharacterized, role for this compound in cellular metabolism.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the probable metabolic fate of this compound and to highlight areas for future investigation.
Putative Metabolic Pathway of this compound
The metabolism of this compound is presumed to proceed via the mitochondrial beta-oxidation pathway. However, due to its odd-chain length and the presence of cis-double bonds, its degradation requires additional enzymatic steps compared to the beta-oxidation of saturated, even-chain fatty acids.
Activation of (9Z,12Z)-Pentadecadienoic Acid
Prior to entering the mitochondria, (9Z,12Z)-pentadecadienoic acid must be activated to its CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases.
Workflow for Fatty Acid Activation:
Mitochondrial Beta-Oxidation
The beta-oxidation of this compound would proceed through cycles of four core reactions: dehydrogenation, hydration, oxidation, and thiolysis. The presence of cis-double bonds at odd and even-numbered carbons necessitates the action of auxiliary enzymes.
Putative Beta-Oxidation Pathway:
The final products of the complete beta-oxidation of one molecule of this compound would be acetyl-CoA and one molecule of propionyl-CoA.[1] Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, thus having an anaplerotic role.[2]
Quantitative Data
Due to the lack of experimental data for this compound, the following table presents a theoretical energy yield from its complete oxidation.
| Molecule | Number of Cycles | Acetyl-CoA | Propionyl-CoA | FADH₂ | NADH | Total ATP |
| This compound | 6 | 6 | 1 | 5* | 6 | ~99.5 |
*The number of FADH₂ molecules is reduced by one for each double bond that is already present in the fatty acyl-CoA chain, as the initial acyl-CoA dehydrogenase step is bypassed.
Note: The total ATP yield is an approximation and can vary depending on the specific shuttle systems used for transporting NADH and FADH₂ equivalents into the mitochondria and the P/O ratios used for calculation. The conversion of propionyl-CoA to succinyl-CoA consumes one ATP equivalent.
Experimental Protocols
Specific experimental protocols for studying this compound are not available. However, general methods for the analysis of fatty acyl-CoAs can be adapted.
General Protocol for the Extraction and Analysis of Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction of fatty acyl-CoAs from biological samples and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation and Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable ice-cold buffer, such as 100 mM potassium phosphate (B84403) buffer (pH 7.4), often containing an internal standard (e.g., heptadecanoyl-CoA).[3]
-
Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.[3]
-
Phase Separation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the acyl-CoAs is collected.
-
Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be passed through a C18 SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted with a high-percentage organic solvent.
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).[4]
II. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[5]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A suitable gradient from low to high organic phase is used to separate the acyl-CoAs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.[7]
-
Data Analysis: The concentration of each acyl-CoA is determined by comparing its peak area to that of the internal standard and a calibration curve generated with authentic standards.[6]
-
Potential Biological Roles and Future Directions
While the specific functions of this compound remain to be elucidated, we can infer potential roles based on the known biology of odd-chain and polyunsaturated fatty acids.
-
Anaplerotic Substrate: The production of propionyl-CoA, which is converted to the TCA cycle intermediate succinyl-CoA, suggests that this compound could contribute to replenishing the TCA cycle.[8][9] This is particularly important in tissues with high energy demands or during specific metabolic states.
-
Membrane Fluidity and Structure: As a polyunsaturated fatty acid, (9Z,12Z)-pentadecadienoic acid, once incorporated into phospholipids, could influence the fluidity and properties of cellular membranes.
-
Precursor to Signaling Molecules: Polyunsaturated fatty acids are precursors to a wide range of signaling molecules, such as eicosanoids. It is plausible that (9Z,12Z)-pentadecadienoic acid could be a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the formation of novel bioactive lipids.
-
Gene Regulation: Fatty acids and their CoA esters can act as signaling molecules that regulate gene expression, often through nuclear receptors like PPARs.
Future research should focus on:
-
Identification and Quantification: Developing sensitive analytical methods to detect and quantify this compound and its free fatty acid form in various biological samples.
-
Metabolic Flux Analysis: Using stable isotope tracers to follow the metabolic fate of (9Z,12Z)-pentadecadienoic acid and determine its contribution to different metabolic pathways.
-
Enzymatic Studies: Identifying and characterizing the enzymes involved in the synthesis and degradation of this compound.
-
Functional Assays: Investigating the effects of (9Z,12Z)-pentadecadienoic acid on cellular processes such as membrane properties, cell signaling, and gene expression.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
(9Z,12Z)-Pentadecadienoyl-CoA: A Technical Guide to an Emerging Bioactive Molecule
Disclaimer: As of late 2025, specific scientific literature detailing the discovery, characterization, and established biological roles of (9Z,12Z)-pentadecadienoyl-CoA is exceptionally scarce in the public domain. This technical guide is therefore constructed based on established principles of lipid biochemistry, drawing analogies from related odd-chain and polyunsaturated fatty acyl-CoA molecules. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a framework for future research in this area.
Introduction
Odd-chain fatty acids (OCFAs) are gaining significant attention in the scientific community for their potential roles in human health and disease. Unlike their even-chain counterparts, which are metabolized to acetyl-CoA, OCFAs yield propionyl-CoA, introducing unique metabolic fates and signaling consequences. While saturated OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are the most studied, the functions of unsaturated OCFAs remain largely unexplored. This compound, the activated form of (9Z,12Z)-pentadecadienoic acid (C15:2), represents a novel polyunsaturated OCFA-CoA with potential for unique bioactivity. This guide provides a theoretical framework for its study, from biosynthesis to potential signaling roles, to aid researchers and drug development professionals in this nascent field.
Hypothetical Biosynthesis and Metabolism
The biosynthesis of odd-chain fatty acids is initiated with a propionyl-CoA primer instead of the usual acetyl-CoA. The subsequent elongation and desaturation steps are presumed to be carried out by the same enzymatic machinery responsible for even-chain fatty acid metabolism.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
Currently, there is no published quantitative data for this compound. The following table is a template illustrating the types of data that would be crucial for its characterization.
| Parameter | Value | Method | Putative Biological Context |
| Endogenous Concentration (Human Plasma) | Not Determined | LC-MS/MS | Biomarker discovery |
| Endogenous Concentration (Adipose Tissue) | Not Determined | GC-MS | Lipid storage and metabolism |
| Km for Acyl-CoA Dehydrogenase | Not Determined | Enzyme kinetics assay | Beta-oxidation rate |
| Km for Acyl-CoA Synthetase | Not Determined | Enzyme kinetics assay | Activation rate |
| Binding Affinity to PPARα | Not Determined | Surface Plasmon Resonance | Nuclear receptor activation |
Experimental Protocols
Detailed experimental protocols for the study of this compound have not been established. The following are generalized protocols that can be adapted for its synthesis, purification, and analysis based on methods for other long-chain fatty acyl-CoAs.
Enzymatic Synthesis of this compound
This protocol describes a hypothetical enzymatic synthesis starting from the free fatty acid.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM (9Z,12Z)-pentadecadienoic acid, 0.2 mM Coenzyme A, and 10 µg of a suitable long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 10% trichloroacetic acid.
-
Extraction: Extract the synthesized this compound using a solid-phase extraction (SPE) cartridge (e.g., C18). Elute with methanol.
-
Purity Assessment: Analyze the purity of the synthesized product using HPLC-UV.
Quantification by LC-MS/MS
This protocol outlines a method for the sensitive detection and quantification of this compound in biological samples.
-
Lipid Extraction: Extract lipids from homogenized tissue or plasma using a modified Bligh-Dyer method.
-
Internal Standard: Add a known amount of a suitable internal standard, such as C17:0-CoA, to the sample prior to extraction for quantification.
-
Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography with a C18 column. Use a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Analysis: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
Visualization of Workflows and Pathways
Experimental Workflow for Identification and Characterization
Caption: A generalized workflow for the identification of this compound.
Putative Signaling Role in Cellular Metabolism
Based on the known roles of other fatty acyl-CoAs, this compound could potentially interact with nuclear receptors and influence gene expression related to lipid metabolism.
Caption: Hypothetical signaling pathway involving PPAR activation.
Conclusion and Future Directions
This compound is a molecule of interest at the intersection of odd-chain and polyunsaturated fatty acid metabolism. While its existence is plausible, its discovery and characterization are yet to be reported in detail. Future research should focus on:
-
Confirmation of its natural occurrence: Utilizing advanced lipidomics to screen various biological matrices for the presence of this compound.
-
Chemical and enzymatic synthesis: Developing robust methods for its synthesis to enable further biological studies.
-
Elucidation of its biological functions: Investigating its role in cellular signaling, metabolic regulation, and potential therapeutic applications.
This technical guide provides a foundational framework to stimulate and guide these future research endeavors. The scientific community eagerly awaits studies that will shed light on the specific roles of this and other novel odd-chain polyunsaturated fatty acids.
Endogenous Sources of (9Z,12Z)-Pentadecadienoyl-CoA in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated odd-chain acyl-Coenzyme A molecule. While the endogenous metabolism of odd-chain fatty acids (OCFAs) is a known process, the specific pathways leading to the synthesis of this particular di-unsaturated 15-carbon species are not well-elucidated in current literature. This technical guide consolidates the existing knowledge on OCFA metabolism to propose potential endogenous sources of this compound in mammalian tissues. It details hypothesized biosynthetic pathways, summarizes quantitative data on related molecules, provides comprehensive experimental protocols for investigation, and includes visualizations of key metabolic and experimental workflows. This document serves as a foundational resource for researchers aiming to explore the biology and therapeutic potential of this rare fatty acyl-CoA.
Introduction to Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids (OCFAs) are fatty acids containing an odd number of carbon atoms. Unlike their even-chain counterparts, which are synthesized from the two-carbon primer acetyl-CoA, OCFAs are biosynthesized using the three-carbon primer propionyl-CoA[1][2][3]. The primary saturated OCFA is pentadecanoic acid (C15:0), which is elongated from propionyl-CoA by fatty acid synthase (FAS) through the addition of malonyl-CoA units[1][2]. While dietary sources such as dairy and ruminant fats are major contributors to the body's pool of OCFAs, endogenous synthesis also occurs[4]. The existence of polyunsaturated OCFAs like (9Z,12Z)-pentadecadienoic acid suggests the action of desaturase enzymes on a saturated odd-chain precursor.
Hypothesized Biosynthetic Pathways of this compound
Direct evidence for the endogenous synthesis of this compound is currently lacking in the scientific literature. However, based on established principles of fatty acid metabolism, two primary pathways can be hypothesized.
Pathway A: De Novo Synthesis and Subsequent Desaturation
This pathway involves the initial synthesis of the saturated odd-chain fatty acid, pentadecanoyl-CoA, followed by two sequential desaturation steps.
-
De Novo Synthesis of Pentadecanoyl-CoA: Propionyl-CoA serves as the primer for fatty acid synthase. Through cycles of elongation with malonyl-CoA, pentadecanoyl-CoA (C15:0-CoA) is synthesized.
-
Desaturation: The saturated C15:0-CoA would then be a substrate for fatty acid desaturase enzymes. It is known that Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase, can act on the saturated odd-chain heptadecanoic acid (C17:0)[5]. By analogy, a Δ9-desaturase could introduce the first double bond, followed by a Δ12-desaturase to create the (9Z,12Z) configuration.
Caption: Hypothesized de novo synthesis and desaturation pathway for this compound.
Pathway B: Peroxisomal β-Oxidation of a Longer-Chain PUFA
This pathway involves the chain shortening of a longer polyunsaturated fatty acid through β-oxidation within the peroxisomes. Peroxisomes are known to be involved in the metabolism of very long-chain and polyunsaturated fatty acids[6][7][8][9].
A potential precursor could be an odd-chain polyunsaturated fatty acid with 17 or more carbons, or an even-chain polyunsaturated fatty acid that undergoes an initial α-oxidation step to yield an odd-chain intermediate. For instance, one cycle of β-oxidation of a C17:2 fatty acid would yield C15:2-CoA. The origin of such a C17:2 precursor would itself be from de novo synthesis starting with propionyl-CoA followed by desaturation.
Caption: Hypothesized peroxisomal β-oxidation pathway for the formation of this compound.
Quantitative Data
Direct quantitative data on the tissue concentrations of this compound are not available in the current literature. However, data for the related saturated odd-chain fatty acid, pentadecanoic acid (C15:0), can provide a reference point for potential abundance. It is important to note that the concentration of the polyunsaturated form is likely to be significantly lower than the saturated form.
| Tissue | Analyte | Concentration (nmol/g wet weight) | Species | Reference |
| Human Quadriceps Muscle (Sarcopenic) | Pentadecanoic Acid (C15:0) | ~2.3-fold increase vs. non-sarcopenic | Human | [10] |
| Human Quadriceps Muscle (Non-sarcopenic) | Pentadecanoic Acid (C15:0) | Baseline | Human | [10] |
Note: The original study reported a relative increase; absolute concentrations were not provided.
Potential Signaling Roles
The signaling roles of this compound are currently unknown. However, the saturated counterpart, pentadecanoic acid (C15:0), has been shown to have several biological activities that may provide clues for future research on its unsaturated analogue. Pentadecanoic acid has been demonstrated to:
-
Activate PPAR-α/δ and AMPK[11].
-
Inhibit mTOR, JAK-STAT, and HDAC-6 signaling pathways[11][12].
-
Suppress the stemness of breast cancer stem-like cells through JAK2/STAT3 signaling[12].
It is plausible that this compound could have distinct or similar signaling properties due to its polyunsaturated nature, which can influence membrane fluidity and the generation of lipid mediators.
Experimental Protocols
Investigating the endogenous sources and function of this compound requires robust analytical methods. The following protocols are based on established techniques for the analysis of long-chain fatty acyl-CoAs.
Quantification of this compound in Tissues by LC-MS/MS
This protocol is adapted from methods for the analysis of long-chain acyl-CoAs[13][14][15][16][17].
Objective: To extract and quantify this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle, adipose)
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized deuterated this compound
-
Extraction Solvent: 2:1:0.8 (v/v/v) isopropanol:acetonitrile:0.5 M formic acid
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
Procedure:
-
Tissue Homogenization:
-
Flash-freeze tissue in liquid nitrogen immediately after collection.
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold extraction solvent containing the internal standard.
-
-
Extraction:
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to remove interfering lipids.
-
Condition the cartridge with methanol (B129727), followed by water.
-
Load the supernatant and wash with 50% methanol.
-
Elute the acyl-CoAs with 80% methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol with 5 mM ammonium (B1175870) acetate).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as A) water with 10 mM ammonium acetate (B1210297) and B) acetonitrile.
-
Perform tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM). The precursor ion will be the [M+H]+ of this compound, and the product ion will result from the characteristic neutral loss of 507 Da[16].
-
-
Quantification:
-
Generate a standard curve using a synthetic this compound standard.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Caption: Experimental workflow for the quantification of this compound in tissues.
Conclusion and Future Directions
The endogenous sources of this compound in tissues remain to be definitively established. This guide has outlined plausible biosynthetic pathways based on our current understanding of fatty acid metabolism, namely de novo synthesis and desaturation, and peroxisomal chain shortening. The provided experimental protocols offer a clear path for researchers to begin investigating the presence and concentration of this molecule in various biological systems. Future research should focus on:
-
Utilizing stable isotope tracing to confirm the proposed biosynthetic pathways.
-
Identifying the specific desaturase enzymes responsible for the formation of the double bonds in C15 fatty acids.
-
Quantifying the levels of this compound in different tissues and disease states.
-
Investigating the potential signaling roles of this molecule and its downstream metabolites.
Elucidating the metabolism and function of this compound will contribute to a more comprehensive understanding of odd-chain fatty acid biology and may reveal new therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Pentadecanoic acid (HMDB0000826) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Intramuscular accumulation of pentadecanoic acid activates AKT1 to phosphorylate NCOR1 and triggers FOXM1-mediated apoptosis in the pathogenesis of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
(9Z,12Z)-Pentadecadienoyl-CoA and its Nexus with Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Pentadecadienoyl-CoA is a C15 polyunsaturated fatty acyl-CoA. While not as extensively characterized as its even-chain counterparts, its metabolism is intrinsically linked to the fundamental cellular process of fatty acid elongation. This technical guide provides an in-depth exploration of the fatty acid elongation machinery, with a focus on the enzymes, pathways, and regulatory mechanisms that would be involved in the synthesis and subsequent modification of this compound. We will delve into the substrate specificities of the key elongase enzymes, present quantitative data on their activity, and provide detailed experimental protocols for their study. Furthermore, we will visualize the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers in lipid metabolism and drug development.
Introduction to Fatty Acid Elongation
Fatty acid elongation is a crucial metabolic pathway responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs) from shorter-chain precursors. This process occurs primarily in the endoplasmic reticulum and involves a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The enzymes responsible for the initial and rate-limiting condensation step are the fatty acid elongases (ELOVLs). Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each with characteristic substrate specificities, tissue distribution, and regulatory profiles.
The synthesis of odd-chain fatty acids, such as the C15 backbone of this compound, is initiated by the use of propionyl-CoA as a primer instead of acetyl-CoA by the fatty acid synthase (FAS) system.[1][2] Subsequent elongation and desaturation steps would then lead to the formation of molecules like this compound.
The Fatty Acid Elongation Cycle
The elongation of a fatty acyl-CoA, including a putative precursor to this compound, involves a cycle of four reactions catalyzed by a membrane-bound enzyme system in the endoplasmic reticulum[3]:
-
Condensation: An acyl-CoA substrate is condensed with a two-carbon unit from malonyl-CoA by a fatty acid elongase (ELOVL). This is the rate-limiting step of the cycle.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer, by a trans-2,3-enoyl-CoA reductase (TER).
This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into other metabolic pathways.
Data Presentation: Quantitative Analysis of Elongase Activity
The substrate specificity of the ELOVL enzymes is a key determinant of the cellular fatty acid profile. Below are tables summarizing the known substrate specificities of human ELOVL enzymes, which would be critical in the metabolism of this compound and its precursors.
| Enzyme | Preferred Substrates | Products | Cellular Location | Reference |
| ELOVL1 | C18:0-CoA, C20:0-CoA, C22:0-CoA, C24:0-CoA | Saturated and monounsaturated VLCFAs (up to C28) | Endoplasmic Reticulum | [3] |
| ELOVL2 | C20:4n-6-CoA, C20:5n-3-CoA, C22:5n-3-CoA, C22:4n-6-CoA | Precursors for DHA and DPA (n-6) | Endoplasmic Reticulum | [4][5][6] |
| ELOVL3 | C18-C22 saturated and monounsaturated acyl-CoAs | C20-C24 saturated and monounsaturated fatty acids | Endoplasmic Reticulum | [3] |
| ELOVL4 | C24-C26 saturated and polyunsaturated acyl-CoAs | Very long-chain fatty acids (>C26) | Endoplasmic Reticulum | [7] |
| ELOVL5 | C18:3n-6-CoA, C18:4n-3-CoA, C20:3n-6-CoA, C20:4n-3-CoA | C20-C22 PUFAs | Endoplasmic Reticulum | [8][9][10][11][12] |
| ELOVL6 | C12:0-CoA, C14:0-CoA, C16:0-CoA, C16:1n-7-CoA | C18 saturated and monounsaturated fatty acids | Endoplasmic Reticulum | [3] |
| ELOVL7 | C16-C20 saturated and monounsaturated acyl-CoAs | Elongated saturated and monounsaturated fatty acids | Endoplasmic Reticulum | [13] |
Table 1: Substrate Specificities of Human ELOVL Enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| ELOVL5 | 18:3n-6-CoA | 15 | 1200 | [8] |
| 20:4n-6-CoA | 20 | 800 | [8] | |
| ELOVL2 | 20:5n-3-CoA | 12 | 1500 | [4] |
| 22:5n-3-CoA | 10 | 1800 | [4] | |
| ELOVL6 | 16:0-CoA | 50 | 2500 | [3] |
Table 2: Kinetic Parameters of Selected Human ELOVL Enzymes. (Note: Values are approximate and can vary based on experimental conditions.)
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol describes a method to measure the activity of fatty acid elongases in microsomal preparations.
Materials:
-
Microsomal protein fraction (isolated from cells or tissues)
-
Acyl-CoA substrate (e.g., a precursor to this compound)
-
[2-14C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Stop solution (e.g., 10% KOH in 80% methanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and the acyl-CoA substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein and [2-14C]malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the fatty acids in a suitable solvent.
-
Quantify the incorporated radioactivity using a scintillation counter.
Analysis of Acyl-CoA Species by LC-MS/MS
This protocol provides a general workflow for the extraction and quantitative analysis of acyl-CoA species from biological samples.[14][15][16]
Materials:
-
Biological sample (cells, tissue)
-
Extraction solvent (e.g., isopropanol/acetonitrile/water)
-
Internal standards (e.g., odd-chain acyl-CoAs not expected in the sample)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenize the biological sample in the cold extraction solvent containing internal standards.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoA species using a reverse-phase gradient.
-
Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.
Visualization of Pathways and Workflows
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical pathway for the synthesis and elongation of this compound.
General Fatty Acid Elongation Cycle in the Endoplasmic Reticulum
Caption: The four enzymatic steps of the fatty acid elongation cycle.
Experimental Workflow for Acyl-CoA Analysis
Caption: A typical workflow for the analysis of acyl-CoA species by LC-MS/MS.
Regulation of Fatty Acid Elongation and Odd-Chain Fatty Acid Metabolism
The metabolism of fatty acids, including odd-chain species, is tightly regulated. Key regulatory nodes include:
-
Transcriptional Regulation: The expression of ELOVL genes is controlled by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).
-
Substrate Availability: The cellular pools of propionyl-CoA, acetyl-CoA, and malonyl-CoA directly influence the rate of odd-chain and even-chain fatty acid synthesis.
-
Dietary Intake and Gut Microbiota: The availability of odd-chain fatty acids and their precursors can be influenced by diet and the metabolic activity of the gut microbiome.[17][18][19]
Conclusion
While this compound is not a major fatty acyl-CoA in most biological systems, understanding its potential synthesis, elongation, and metabolic fate provides valuable insights into the flexibility and complexity of fatty acid metabolism. The principles of odd-chain fatty acid synthesis, the substrate specificities of the ELOVL enzymes, and the methodologies for acyl-CoA analysis outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the roles of less common fatty acids in health and disease. Further research into the specific enzymes that would act on C15 polyunsaturated fatty acyl-CoAs will be crucial to fully elucidate their physiological significance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. ELOVL2 gene polymorphisms are associated with increases in plasma eicosapentaenoic and docosahexaenoic acid proportions after fish oil supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. ELOVL5 - Wikipedia [en.wikipedia.org]
- 13. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Subcellular Landscape of (9Z,12Z)-Pentadecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Pentadecadienoyl-CoA, a C15 di-unsaturated fatty acyl-CoA, represents a fascinating yet understudied molecule at the crossroads of lipid metabolism. Its status as an odd-chain polyunsaturated fatty acyl-CoA suggests unique metabolic fates and potential signaling roles within the cell. Understanding the subcellular distribution of this compound pools is critical to elucidating its physiological functions and identifying its potential as a therapeutic target. This technical guide synthesizes current knowledge of fatty acid metabolism to propose a hypothetical subcellular localization of this compound, provides detailed experimental protocols for its quantification in various organelles, and explores its potential involvement in cellular signaling pathways.
Introduction: The Significance of Subcellular Acyl-CoA Pools
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. They are not only obligatory substrates for a vast array of biochemical reactions, including energy production through beta-oxidation and the synthesis of complex lipids, but also function as signaling molecules and allosteric regulators of enzymes. The subcellular compartmentalization of acyl-CoA pools is a key mechanism for regulating these diverse functions, preventing metabolic interference, and ensuring the efficient channeling of fatty acids toward specific metabolic fates. The distinct enzymatic machinery and metabolic environments of organelles such as the mitochondria, peroxisomes, endoplasmic reticulum, and nucleus dictate the local concentrations and species of acyl-CoAs, thereby influencing cellular homeostasis.
This compound is a particularly interesting molecule due to its odd-numbered carbon chain and polyunsaturated nature. The metabolism of odd-chain fatty acids ultimately yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, making it anaplerotic. Polyunsaturated fatty acids are precursors to potent signaling molecules and are crucial components of cellular membranes, influencing their fluidity and function. Therefore, determining the subcellular localization of this compound is a critical step in understanding its contribution to cellular energy balance, lipid signaling, and membrane biology.
Hypothetical Subcellular Distribution of this compound
While direct quantitative data for the subcellular distribution of this compound is not currently available in the literature, a plausible distribution can be inferred from the known locations of key fatty acid metabolic pathways. The following table summarizes the hypothetical distribution and primary metabolic roles of this compound in major organelles.
| Organelle | Hypothetical Relative Abundance | Primary Metabolic Role(s) | Key Enzymes |
| Mitochondria | Moderate | Beta-oxidation for energy production (yielding acetyl-CoA and propionyl-CoA). | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, Propionyl-CoA Carboxylase |
| Peroxisomes | Moderate to High | Beta-oxidation, particularly for polyunsaturated fatty acids. Chain shortening for subsequent mitochondrial oxidation. | Peroxisomal Acyl-CoA Oxidases, 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase |
| Endoplasmic Reticulum | High | Esterification into complex lipids (phospholipids, triglycerides). Desaturation and elongation. | Acyl-CoA Synthetases, Glycerol-3-Phosphate Acyltransferase (GPAT), Diacylglycerol Acyltransferase (DGAT), Fatty Acid Desaturases, Elongases |
| Lipid Droplets | Variable (dependent on metabolic state) | Storage as triglycerides. | Acyl-CoA Synthetases, Diacylglycerol Acyltransferase (DGAT) |
| Nucleus | Low | Potential for histone acylation (pentadecadienoylation), influencing gene expression. | Nuclear-localized Acyl-CoA Synthetases, Histone Acyltransferases (speculative) |
| Cytosol | Low (transient) | Transport between organelles. | Acyl-CoA Binding Proteins (ACBPs) |
Experimental Protocols for Determining Subcellular Localization
The accurate quantification of acyl-CoA species within subcellular compartments is technically challenging due to their low abundance and susceptibility to degradation. The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method is a state-of-the-art approach that addresses these challenges by using isotopically labeled internal standards that are present throughout the fractionation and analysis process.[1][2]
Overall Experimental Workflow
The determination of the subcellular localization of this compound involves a multi-step process, beginning with cell culture and stable isotope labeling, followed by subcellular fractionation, acyl-CoA extraction, and finally, quantification by liquid chromatography-mass spectrometry (LC-MS).
Detailed Protocol: SILEC-SF for this compound
Objective: To quantify the relative abundance of this compound in the mitochondrial, cytosolic, and nuclear fractions of cultured cells.
Materials:
-
Cell culture medium and supplements
-
(9Z,12Z)-Pentadecadienoic acid and its stable isotope-labeled counterpart (e.g., 13C15-(9Z,12Z)-pentadecadienoic acid)
-
Phosphate-buffered saline (PBS)
-
Subcellular fractionation buffer (e.g., hypotonic lysis buffer)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Acyl-CoA extraction buffer (e.g., isopropanol (B130326) with acetic acid)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to ~80% confluency.
-
For the "heavy" labeled internal standard, culture a separate batch of cells in a medium supplemented with a known concentration of 13C15-(9Z,12Z)-pentadecadienoic acid for a sufficient duration to ensure incorporation into the acyl-CoA pool.
-
The "light" experimental samples are cultured under the desired experimental conditions with unlabeled (9Z,12Z)-pentadecadienoic acid.
-
-
Cell Harvest and Homogenization:
-
Harvest "heavy" and "light" cells separately by scraping into ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Combine "heavy" and "light" cell pellets in a 1:1 ratio.
-
Resuspend the combined cell pellet in ice-cold hypotonic lysis buffer.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer until >90% of cells are lysed, as determined by microscopy.
-
-
Subcellular Fractionation by Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with lysis buffer.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Cytosolic Fraction: The supernatant from the mitochondrial spin is the cytosolic fraction.
-
-
Acyl-CoA Extraction:
-
To each subcellular fraction, add 3 volumes of ice-cold extraction buffer.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Clarify the extracts by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) columns.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried acyl-CoA extracts in a suitable solvent for LC-MS/MS analysis.
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the "light" (endogenous) and "heavy" (internal standard) forms of this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the "light" analyte to the "heavy" internal standard for each subcellular fraction.
-
Normalize these ratios to the total protein content of each fraction to determine the relative abundance of this compound in each compartment.
-
Potential Signaling Pathways and Functions
The unique structure of this compound suggests several potential roles in cellular signaling, extending beyond its function in intermediary metabolism.
Precursor to Novel Bioactive Lipids
Polyunsaturated fatty acids are well-known precursors to a vast array of signaling molecules, such as eicosanoids (prostaglandins, leukotrienes, etc.), which are synthesized from C20 fatty acids. It is plausible that this compound could be elongated to longer-chain polyunsaturated fatty acids, which then serve as substrates for lipoxygenases (LOX) and cyclooxygenases (COX) to generate novel, uncharacterized signaling lipids.
References
The Metabolic Crossroads of an Odd-Chain Polyunsaturated Fatty Acid: An In-depth Technical Guide to the Enzymes Metabolizing (9Z,12Z)-pentadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-pentadecadienoyl-CoA, a C15:2 polyunsaturated fatty acyl-CoA, occupies a unique metabolic niche, requiring a confluence of enzymatic machinery typically associated with both odd-chain and polyunsaturated fatty acid breakdown. Its degradation via the mitochondrial β-oxidation pathway necessitates not only the core enzymes of this spiral but also a cohort of auxiliary enzymes to navigate the complexities of its cis-double bonds. This technical guide provides a comprehensive overview of the enzymatic players involved in the metabolism of this compound, from its initial dehydrogenation to the final conversion of its three-carbon remnant into a Krebs cycle intermediate. We present a detailed breakdown of the metabolic pathway, quantitative data on the kinetics of the key enzymes, detailed experimental protocols for the assessment of its metabolism, and a discussion of the potential signaling pathways influenced by its metabolic products.
Introduction
The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the β-oxidation of saturated, even-chain fatty acids follows a canonical, cyclical pathway, the metabolism of fatty acids with odd numbers of carbons or with unsaturations in the cis configuration requires specialized enzymatic activities. This compound, with its 15-carbon backbone and two cis-double bonds, presents a fascinating case study in metabolic adaptability. Its complete oxidation to acetyl-CoA and propionyl-CoA is a testament to the versatility of the mitochondrial β-oxidation system. Understanding the enzymes that orchestrate this process is critical for elucidating fundamental metabolic principles and for the development of therapeutic strategies targeting fatty acid metabolism.
The Enzymatic Cascade of this compound Metabolism
The metabolism of this compound proceeds through a modified β-oxidation pathway. The initial cycles of β-oxidation occur as with saturated fatty acids, but the presence of cis-double bonds at positions 9 and 12 necessitates the action of auxiliary enzymes. Furthermore, the odd-numbered carbon chain results in a final product of propionyl-CoA, which is then funneled into the Krebs cycle via a dedicated three-enzyme pathway.
Initial Rounds of β-Oxidation
The first three cycles of β-oxidation of this compound are catalyzed by the standard mitochondrial β-oxidation enzymes:
-
Acyl-CoA Dehydrogenase: Introduces a trans-double bond between the α and β carbons.
-
Enoyl-CoA Hydratase: Hydrates the double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.
-
β-Ketoacyl-CoA Thiolase: Cleaves the Cα-Cβ bond, releasing acetyl-CoA and a shortened acyl-CoA.
After three rounds, a 9-carbon acyl-CoA with a cis-Δ³ double bond, (3Z)-nonenoyl-CoA, is produced.
The Auxiliary Enzymes for Unsaturated Fatty Acid Oxidation
The (3Z)-nonenoyl-CoA intermediate is not a substrate for the standard enoyl-CoA hydratase. At this juncture, the auxiliary enzymes come into play:
-
Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8): This enzyme isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-nonenoyl-CoA. This product can then re-enter the standard β-oxidation pathway.[1][2] Enoyl-CoA isomerases can handle substrates with chain lengths ranging from C6 to C16.[2][3]
Following another round of β-oxidation, a 7-carbon acyl-CoA with a cis-Δ⁴ double bond is generated. This intermediate requires further processing.
-
Acyl-CoA Dehydrogenase: The next round of dehydrogenation creates a conjugated diene, (2E,4Z)-heptadienoyl-CoA.
-
2,4-Dienoyl-CoA Reductase (EC 1.3.1.34): This NADPH-dependent enzyme reduces the conjugated diene to a single trans-Δ³ double bond, yielding (3E)-heptenoyl-CoA.[4] This enzyme is a rate-limiting step in the metabolism of polyunsaturated fatty acids.[4]
-
Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8): The isomerase acts again to convert the trans-Δ³ double bond to a trans-Δ² double bond, forming (2E)-heptenoyl-CoA, which can then proceed through the final rounds of β-oxidation.
The Propionyl-CoA Metabolism Pathway
After the final cycle of β-oxidation, a three-carbon molecule, propionyl-CoA , remains. This is a key feature of odd-chain fatty acid metabolism.[5][6] Propionyl-CoA is converted to the Krebs cycle intermediate succinyl-CoA through the action of three enzymes:
-
Propionyl-CoA Carboxylase (PCC) (EC 6.4.1.3): A biotin-dependent enzyme that carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[7][8]
-
Methylmalonyl-CoA Epimerase (MCEE) (EC 5.1.99.1): Converts (S)-methylmalonyl-CoA to its (R)-epimer.[9]
-
Methylmalonyl-CoA Mutase (MUT) (EC 5.4.99.2): A vitamin B12-dependent enzyme that rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.[10][11]
Quantitative Data on Enzyme Kinetics
While specific kinetic data for the enzymes involved in this compound metabolism with this particular substrate are scarce in the literature, data from related substrates provide valuable insights.
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 mM | - | Human | [7][8] |
| ATP | 0.08 mM | - | Human | [7] | |
| Bicarbonate | 3.0 mM | - | Human | [7] | |
| Methylmalonyl-CoA Mutase | Adenosylcobalamin | Wild-type: low µM range; Mutants: 40-900 fold higher | Wild-type: ~0.2-0.3 U/mg | Human | [10][11] |
| 2,4-Dienoyl-CoA Reductase | Short-chain acyl-CoAs | Km values are at least 6-fold higher than for substrates with 10 or more carbons | - | Human (peroxisomal) | [12] |
Note: The provided Km and Vmax values are for substrates closely related to the intermediates of this compound metabolism. These values should be considered as approximations for the specific intermediates of C15:2 metabolism.
Experimental Protocols
Assay for β-Oxidation of this compound
This protocol is adapted from methods for assaying fatty acid β-oxidation using radiolabeled substrates and can be tailored for this compound.
Objective: To measure the rate of β-oxidation of this compound in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysate
-
Radiolabeled [1-¹⁴C]-(9Z,12Z)-pentadecadienoic acid (custom synthesis may be required)
-
Reaction buffer (e.g., containing potassium phosphate, MgCl₂, ATP, Coenzyme A, NAD⁺, FAD, L-carnitine)
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-(9Z,12Z)-pentadecadienoic acid complexed with fatty acid-free bovine serum albumin (BSA).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, isolated mitochondria or cell lysate, and initiate the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a final concentration of 1 M perchloric acid. This will precipitate the unoxidized fatty acid-CoA esters.
-
Separation: Centrifuge the tubes to pellet the precipitated material. The supernatant will contain the acid-soluble metabolites (ASM), including ¹⁴C-labeled acetyl-CoA and propionyl-CoA.
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: The rate of β-oxidation is calculated based on the amount of radioactivity in the ASM fraction per unit of time and protein concentration.
Workflow Diagram:
Caption: Experimental workflow for the β-oxidation assay.
Signaling Pathways
The metabolic products of this compound, namely acetyl-CoA and propionyl-CoA (and its downstream product succinyl-CoA), are not merely energy substrates but also key players in cellular signaling and regulation.
-
Acetyl-CoA: A central metabolic hub, acetyl-CoA is a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies. It also serves as the acetyl-group donor for protein acetylation, a critical post-translational modification that regulates gene expression and enzyme activity.
-
Propionyl-CoA and Succinyl-CoA: The propionyl-CoA derived from odd-chain fatty acid metabolism can influence cellular processes. Propionyl-CoA can be a substrate for propionylation of proteins, another post-translational modification with emerging roles in regulating metabolism and gene expression. The conversion of propionyl-CoA to succinyl-CoA provides an anaplerotic source for the Krebs cycle, replenishing intermediates that may be used for biosynthesis or energy production.
Recent research has highlighted the signaling roles of odd-chain fatty acids themselves. Pentadecanoic acid (C15:0), the saturated counterpart of the fatty acid , has been shown to activate peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), and to modulate inflammatory signaling pathways.[13][14][15][16] While direct evidence for this compound is limited, it is plausible that it or its metabolites could engage similar signaling cascades.
Signaling Pathway Diagram:
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 6. aocs.org [aocs.org]
- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 10. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Signaling Functions of (9Z,12Z)-Pentadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the signaling functions of (9Z,12Z)-pentadecadienoyl-CoA is not currently available in the public domain. This document synthesizes information from related molecules—specifically, the saturated odd-chain fatty acid pentadecanoic acid (C15:0) and other polyunsaturated fatty acyl-CoAs (PUFA-CoAs)—to propose potential signaling roles. The pathways and functions described herein are therefore hypothetical and intended to serve as a basis for future research.
Introduction
Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal metabolic intermediates and are increasingly recognized as critical signaling molecules that regulate a wide array of cellular processes.[1][2][3] They are the activated forms of fatty acids, primed for either catabolic oxidation for energy or anabolic incorporation into complex lipids.[4][5] Beyond these metabolic fates, LC-CoAs can act as allosteric regulators of enzymes, modulate ion channel activity, and influence gene expression by binding to transcription factors.[1][6]
This compound is a polyunsaturated odd-chain fatty acyl-CoA. Its structure suggests a potential for unique biological activities, combining features of both odd-chain fatty acids and polyunsaturated fatty acids (PUFAs). Odd-chain fatty acids, such as pentadecanoic acid (C15:0), have been linked to various health benefits, including improved cardiometabolic health and longevity.[7][8][9] PUFAs and their CoA derivatives are known to be precursors for potent signaling molecules and can directly modulate the activity of nuclear receptors and other proteins.[10][11]
This guide will explore the hypothesized signaling functions of this compound by extrapolating from the known biological roles of C15:0 and other PUFA-CoAs.
Hypothesized Biosynthesis and Metabolism
The biosynthesis of odd-chain fatty acids typically utilizes propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids. The subsequent desaturation steps to form a di-unsaturated C15 fatty acid would involve fatty acid desaturase enzymes. Once synthesized, the free fatty acid (9Z,12Z)-pentadecadienoic acid would be activated to this compound by a long-chain acyl-CoA synthetase (ACSL).[5]
The metabolic fate of this compound would likely involve beta-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, a characteristic feature of odd-chain fatty acid metabolism.
Potential Signaling Pathways
Based on the activities of related lipids, this compound could participate in several signaling cascades.
Modulation of Nuclear Receptors
Many fatty acyl-CoAs can directly bind to and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4 (HNF-4).[12] The saturated C15:0 fatty acid is a known dual agonist of PPARα and PPARδ.[8][13] This activation leads to the upregulation of genes involved in fatty acid oxidation and energy homeostasis. It is plausible that this compound, potentially with higher affinity due to its unsaturation, could also act as a ligand for PPARs, influencing lipid and glucose metabolism.
Regulation of Cellular Energy Sensing
C15:0 has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), key regulators of cellular energy status and growth.[7][13] AMPK activation promotes catabolic pathways to generate ATP, while mTOR inhibition suppresses anabolic processes. By influencing the AMP/ATP ratio through its metabolism or by other direct/indirect mechanisms, this compound could play a role in this central energy-sensing network.
Influence on Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][15] The process is initiated by the incorporation of polyunsaturated fatty acids into membrane phospholipids, a reaction catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[14][16] Given its polyunsaturated nature, this compound could be a substrate for ACSL4, thereby sensitizing cells to ferroptosis by increasing the pool of peroxidizable lipids in cellular membranes.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is unavailable. The following tables summarize data for the related saturated fatty acid, C15:0, which may serve as a preliminary reference point for designing future experiments.
Table 1: Bioactivities of Pentadecanoic Acid (C15:0)
| Parameter | Bioactivity | Cell System/Model | Concentration Range | Reference |
|---|---|---|---|---|
| PPARα Agonism | Partial Agonist | Cellular Assays | EC50: ~11.5 µM | [13] |
| PPARδ Agonism | Partial Agonist | Cellular Assays | EC50: ~2.7 µM | [13] |
| AMPK Activation | Activator | Human Cell-Based Systems | Not specified | [7][13] |
| mTOR Inhibition | Inhibitor | Human Cell-Based Systems | Not specified | [7][13] |
| Anti-inflammatory | Reduction of pro-inflammatory markers | 10 different human cell systems | 1.9 to 50 µM | [8] |
| Antifibrotic | Reduction of fibrotic markers | Human Cell-Based Systems | 1.9 to 50 µM |[8] |
Experimental Protocols
Investigating the signaling functions of this compound would require a combination of in vitro and cell-based assays.
General Workflow for Studying Acyl-CoA Signaling
Protocol: Nuclear Receptor Activation Assay (Reporter Assay)
-
Objective: To determine if this compound activates PPARs.
-
Materials:
-
HEK293T cells (or other suitable host cells).
-
Expression vectors for the ligand-binding domain (LBD) of the target PPAR (e.g., PPARα, PPARδ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.
-
Transfection reagent.
-
Luciferase assay kit.
-
This compound.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with the PPAR-LBD expression vector and the luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known agonist (positive control).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve to determine EC50 values.
-
Protocol: Western Blot for AMPK Activation
-
Objective: To assess the phosphorylation status of AMPK as an indicator of its activation.
-
Materials:
-
Target cells (e.g., C2C12 myotubes, HepG2 hepatocytes).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for various time points and concentrations. Include a positive control like AICAR.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-AMPKα antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-AMPKα antibody to normalize for protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated to total AMPK.
-
Conclusion and Future Directions
While direct evidence is lacking, the structural characteristics of this compound suggest it is a plausible signaling molecule with the potential to influence key cellular pathways, including nuclear receptor activation, energy sensing, and regulated cell death. The proposed functions are inferred from the known activities of the saturated odd-chain fatty acid C15:0 and other polyunsaturated fatty acyl-CoAs.
Future research should focus on the chemical synthesis of this compound and the systematic evaluation of its bioactivity using the experimental approaches outlined in this guide. Such studies are essential to validate these hypotheses and to uncover the unique roles this novel lipid molecule may play in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders, inflammatory diseases, and oncology.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. wjgnet.com [wjgnet.com]
- 14. Ferroptosis and Radiotherapy in Lung Cancer | MDPI [mdpi.com]
- 15. wjgnet.com [wjgnet.com]
- 16. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
(9Z,12Z)-Pentadecadienoyl-CoA in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated odd-chain acyl-coenzyme A (CoA) molecule. As a C15:2 fatty acyl-CoA, it occupies a unique position at the intersection of odd-chain and polyunsaturated fatty acid metabolism. While research has extensively focused on saturated odd-chain fatty acids like pentadecanoic acid (C15:0) and their links to cardiometabolic health, the biological significance of their unsaturated counterparts, such as (9Z,12Z)-pentadecadienoic acid and its CoA ester, remains an emerging area of investigation.[1][2][3] This technical guide provides a comprehensive overview of this compound within the context of lipidomics, detailing its hypothetical metabolic pathways, methodologies for its analysis, and its potential, though largely unexplored, role in cellular signaling. Given the limited direct research on this specific molecule, this guide extrapolates from established principles of odd-chain and polyunsaturated fatty acid biochemistry to provide a foundational framework for its study.
Hypothetical Biosynthesis and Metabolism
The metabolic pathways of this compound are not yet fully elucidated. However, based on the known mechanisms of fatty acid synthesis, desaturation, and oxidation, a plausible lifecycle for this molecule can be proposed.
De Novo Biosynthesis and Desaturation
Odd-chain fatty acids are synthesized using propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids.[4] The subsequent elongation of the carbon chain occurs through the addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. The introduction of double bonds into the saturated pentadecanoyl-CoA (C15:0-CoA) backbone is catalyzed by fatty acid desaturase enzymes, such as Δ9- and Δ12-desaturases, to yield this compound.[5]
digraph "Biosynthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"];
edge [fontname="Arial", fontcolor="#202124", color="#34A853", penwidth=1.5];
Propionyl_CoA [label="Propionyl-CoA"];
Malonyl_CoA [label="Malonyl-CoA (x6)"];
FAS [label="Fatty Acid Synthase\n(FAS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Pentadecanoyl_CoA [label="Pentadecanoyl-CoA\n(C15:0-CoA)"];
Desaturase9 [label="Δ9-Desaturase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Monounsaturated [label="(9Z)-Pentadecenoyl-CoA\n(C15:1-CoA)"];
Desaturase12 [label="Δ12-Desaturase", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Final_Product [label="this compound\n(C15:2-CoA)", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Propionyl_CoA -> FAS;
Malonyl_CoA -> FAS;
FAS -> Pentadecanoyl_CoA [label=" Elongation "];
Pentadecanoyl_CoA -> Desaturase9;
Desaturase9 -> Monounsaturated [label=" Desaturation "];
Monounsaturated -> Desaturase12;
Desaturase12 -> Final_Product [label=" Desaturation "];
}
Figure 2: Proposed β-oxidation pathway of this compound.
Quantitative Data
Direct quantitative data for this compound are currently not available in the literature. However, data for the related saturated odd-chain fatty acid, pentadecanoic acid (C15:0), can provide a contextual baseline for its potential abundance.
Analyte Matrix Concentration Range Reference Pentadecanoic Acid (C15:0) Human Plasma <0.5% of total plasma fatty acids [6] Pentadecanoic Acid (C15:0) Human Plasma 0.2% - 0.3% of total fatty acids associated with lowest mortality risk [7] Pentadecanoic Acid (C15:0) Ruminant Milk Fat ~1.05% [6] Pentadecanoic Acid (C15:0) Ruminant Meat Fat ~0.43% [6]
Table 1: Reported Concentrations of Pentadecanoic Acid (C15:0)
Experimental Protocols
The analysis of acyl-CoA species, particularly those that are polyunsaturated and of low abundance, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[1][8][9]
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[10]
Materials:
-
Biological tissue (e.g., liver, heart, cell culture pellet)
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
Ice-cold 5% (w/v) Perchloric acid (PCA)
-
Saturated K2CO3
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Internal standards (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenize the frozen tissue sample in 10% TCA on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold 5% PCA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with saturated K2CO3.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen and store at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the detection and quantification of acyl-CoAs by LC-MS/MS.[9][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): The theoretical [M+H]+ for this compound (C36H59N7O17P3S) is approximately 982.3. This would be confirmed with a standard.
-
Product Ion (m/z): A characteristic neutral loss of 507 Da (phosphorylated ADP moiety) is common for acyl-CoAs.[12][13] Another major fragment corresponds to the acyl portion of the molecule.
-
Collision Energy: Optimized for the specific instrument and analyte.
```dot
digraph "LC-MS_MS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"];
edge [fontname="Arial", fontcolor="#202124", color="#FBBC05", penwidth=1.5];
Sample [label="Extracted Acyl-CoA Sample"];
LC [label="UHPLC Separation\n(Reversed-Phase C18)"];
ESI [label="Electrospray Ionization\n(ESI)"];
MS1 [label="Mass Analyzer 1\n(Precursor Ion Selection)"];
Collision_Cell [label="Collision Cell\n(Fragmentation)"];
MS2 [label="Mass Analyzer 2\n(Product Ion Detection)"];
Detector [label="Detector"];
Data_Analysis [label="Data Analysis\n(Quantification)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> LC;
LC -> ESI;
ESI -> MS1;
MS1 -> Collision_Cell;
Collision_Cell -> MS2;
MS2 -> Detector;
Detector -> Data_Analysis;
}```
Figure 3: General workflow for the analysis of acyl-CoAs by LC-MS/MS.
Potential Signaling Roles
While no direct signaling roles have been attributed to this compound, the biological activities of its saturated precursor, C15:0, suggest potential areas of investigation. C15:0 has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer activities. [14][15]It is also known to activate peroxisome proliferator-activated receptors (PPARs) α and δ, and AMP-activated protein kinase (AMPK), while inhibiting mTOR. [7][16]It is plausible that this compound, as a polyunsaturated fatty acyl-CoA, could also modulate lipid signaling pathways, potentially interacting with nuclear receptors or serving as a precursor for the synthesis of novel signaling lipids. Further research is required to explore these possibilities.
Conclusion
This compound is a largely uncharacterized molecule with the potential to provide new insights into the interplay between odd-chain and polyunsaturated fatty acid metabolism. This technical guide offers a foundational framework for its study, outlining hypothetical metabolic pathways and established analytical methodologies. As lipidomics technologies continue to advance, the targeted investigation of such novel lipid species will be crucial in expanding our understanding of their roles in health and disease, and may unveil new therapeutic targets for drug development.
References
- 1. Lipid profiling and lipidomics | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrative analysis of proteomics and lipidomic profiles reveal the fat deposition and meat quality in Duroc × Guangdong small spotted pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma fatty acids as markers for desaturase and elongase activities in spinal cord injured males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. wjgnet.com [wjgnet.com]
An In-depth Technical Guide to the Chemical Properties and Stability of (9Z,12Z)-Pentadecadienoyl-CoA
Disclaimer: Specific experimental data for (9Z,12Z)-pentadecadienoyl-CoA is limited in publicly available scientific literature. The following guide is based on established principles of lipid chemistry, data from analogous polyunsaturated fatty acyl-CoAs, and general protocols for their study.
Introduction
This compound is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule containing a 15-carbon acyl chain with two cis double bonds. As an activated form of (9Z,12Z)-pentadecadienoic acid, it is an intermediate in various metabolic pathways. This guide provides a comprehensive overview of its presumed chemical properties, stability, and the methodologies used for its analysis, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Comments |
| Molecular Formula | C₃₆H₅₈N₇O₁₇P₃S | Based on the structure of Coenzyme A and a C15:2 acyl chain. |
| Molecular Weight | ~997.8 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a hygroscopic solid or waxy substance at room temperature. | Similar to other long-chain acyl-CoAs. |
| Solubility | Soluble in water and aqueous buffers. Soluble in polar organic solvents like methanol (B129727) and ethanol. Insoluble in nonpolar solvents like hexane. | The polar CoA moiety imparts significant water solubility. |
| Melting Point | Not determined. Likely to be a range rather than a sharp point due to potential for heterogeneity and degradation upon heating. | The presence of double bonds lowers the melting point compared to the saturated analogue. |
| Boiling Point | Not applicable. Decomposes at high temperatures. | Acyl-CoAs are thermally labile. |
| Reactivity | The thioester bond is susceptible to nucleophilic attack and hydrolysis. The cis double bonds are prone to oxidation and isomerization. | These are the primary sites of chemical instability. |
Stability and Degradation
The stability of this compound is primarily dictated by its two reactive centers: the thioester linkage and the polyunsaturated acyl chain.
Chemical Stability
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding coenzyme A and (9Z,12Z)-pentadecadienoic acid. The rate of hydrolysis is pH-dependent.
-
Oxidation: The cis,cis-1,4-pentadiene structure of the acyl chain is highly susceptible to autoxidation. This process is initiated by factors such as heat, light, and the presence of trace metal ions, leading to the formation of lipid hydroperoxides.[1] These can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
-
Isomerization: The cis double bonds can isomerize to the more stable trans configuration, particularly when exposed to heat, light, or certain catalysts.
Storage and Handling Recommendations
To minimize degradation, this compound should be handled with care:
-
Storage: For long-term stability, it should be stored as a lyophilized powder or in an oxygen-free organic solvent (e.g., methanol, ethanol) at -80°C.[2] Storage in aqueous solutions is not recommended for long periods due to hydrolysis.
-
Handling: Use glass or Teflon-lined containers to prevent leaching of impurities from plastics.[3] When preparing solutions, use deoxygenated solvents and purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The analysis of this compound typically involves extraction from a biological matrix followed by chromatographic separation and detection by mass spectrometry.
Extraction of Fatty Acyl-CoAs from Tissues or Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs.[2][4]
Materials:
-
Ice-cold 80% methanol in water
-
Centrifuge capable of high speeds and refrigeration
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.[2]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[2]
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]
Figure 1. Workflow for the extraction of fatty acyl-CoAs.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of fatty acyl-CoAs.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[2]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A neutral loss scan of 507 Da can be used for the discovery of novel acyl-CoAs.[5]
-
MRM Transition: For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The specific product ions would need to be determined by direct infusion of a standard, but a common fragmentation involves the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
Involvement in Signaling and Metabolic Pathways
While specific signaling pathways involving this compound have not been elucidated, as a fatty acyl-CoA, it is expected to be an intermediate in fatty acid metabolism.
Beta-Oxidation
Fatty acyl-CoAs are substrates for beta-oxidation in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The beta-oxidation of a polyunsaturated fatty acyl-CoA like this compound requires additional auxiliary enzymes to handle the double bonds.
Figure 2. General pathway of fatty acid transport and beta-oxidation.
Conclusion
This compound, while not extensively studied, is an important molecule in the context of lipid metabolism. Its chemical properties and stability are characteristic of a polyunsaturated fatty acyl-CoA, with the thioester bond and double bonds being the most reactive sites. The protocols and information presented in this guide, though generalized, provide a solid foundation for researchers to design experiments for the extraction, analysis, and further investigation of this and other rare fatty acyl-CoAs. Further research is needed to determine its specific physicochemical properties and to elucidate its precise roles in cellular signaling and metabolic pathways.
References
Methodological & Application
Application Notes and Protocols for the Extraction of (9Z,12Z)-pentadecadienoyl-CoA from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-pentadecadienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A molecule. The accurate and reliable quantification of specific long-chain acyl-CoAs like this compound from cellular extracts is critical for understanding lipid metabolism and its role in various physiological and pathological processes. Dysregulation of acyl-CoA metabolism has been implicated in diseases such as type 2 diabetes and cardiovascular disease.[1][2][3] This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The inherent instability and low abundance of acyl-CoA molecules present significant analytical challenges; therefore, the presented method is a synthesis of established protocols designed to ensure high recovery and sample stability.[4]
Signaling Pathways Involving Pentadecanoic Acid Metabolism
Pentadecanoic acid (C15:0), the precursor to this compound, is an odd-chain fatty acid that influences several key cellular signaling pathways. Its metabolism can lead to the production of propionyl-CoA, which can replenish the tricarboxylic acid (TCA) cycle.[5] Pentadecanoic acid has been shown to be a dual partial agonist of peroxisome proliferator-activated receptor α/δ (PPARα/δ) and an activator of AMP-activated protein kinase (AMPK), while also suppressing the mechanistic target of rapamycin (B549165) (mTOR).[5][6][7] These pathways are central to regulating cellular energy homeostasis, lipid metabolism, and inflammation.
Signaling pathway of Pentadecanoic Acid.
Experimental Protocol: Extraction of this compound
This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs from adherent or suspension cell cultures and is adaptable for the specific analysis of this compound.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (ACN, LC-MS grade)
-
2-Propanol (LC-MS grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Internal Standard (e.g., Heptadecanoyl-CoA (C17:0-CoA))
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Experimental Workflow Diagram
Experimental workflow for acyl-CoA extraction.
Detailed Procedure
1. Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[4]
2. Cell Lysis and Extraction:
-
After the final wash, pellet the cells and aspirate the supernatant completely.
-
Add 500 µL of pre-chilled (-80°C) 80:20 methanol:water containing an appropriate internal standard (e.g., C17:0-CoA).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
3. Protein Removal:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
4. Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[4]
5. Optional Solid-Phase Extraction (SPE) for Purification:
-
For samples with low abundance of the target acyl-CoA or high levels of interfering substances, an SPE step can improve sample purity.[8][9]
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
6. Solvent Evaporation:
-
Dry the supernatant (or the eluate from SPE) completely using a vacuum concentrator or a gentle stream of nitrogen.
7. Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7) or a solution of 15 mM ammonium hydroxide in acetonitrile/water.[4][10]
8. LC-MS/MS Analysis:
-
Analyze the reconstituted sample by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separation is typically achieved using a C8 or C18 column with a binary gradient.[8][10]
-
Mobile phase A: 15 mM Ammonium Hydroxide in water.
-
Mobile phase B: 15 mM Ammonium Hydroxide in acetonitrile.
-
Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.[3]
Data Presentation
Quantitative data for acyl-CoA species should be presented in a clear and structured format. The following table provides an example of how to report the abundance of various acyl-CoAs in different cell lines, as found in the literature. Normalization can be done per cell number or per total protein amount.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~3 |
| C18:1-CoA | - | ~5 | ~2.5 |
| C18:2-CoA | - | ~1.5 | ~1 |
Note: Data from different sources may have variations in experimental conditions and normalization methods, which can affect direct comparability.[4]
Conclusion
This protocol provides a robust and reproducible method for the extraction of this compound and other long-chain acyl-CoAs from cellular samples. The subsequent LC-MS/MS analysis allows for sensitive and specific quantification. Adherence to proper sample handling and the use of internal standards are crucial for obtaining accurate and reliable data. This methodology is essential for researchers investigating the role of lipid metabolism in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. benchchem.com [benchchem.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Stable Isotope-Labeled (9Z,12Z)-Pentadecadienoyl-CoA Standard
Abstract
(9Z,12Z)-Pentadecadienoyl-CoA is an acyl-coenzyme A thioester that plays a role in fatty acid metabolism. Accurate quantification and metabolic flux analysis of this and other lipid species are critical in various fields of research, including drug development and metabolic disease studies. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, providing high accuracy and precision by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the chemical synthesis of a stable isotope-labeled (e.g., deuterium-labeled) this compound standard. The synthesis involves two main stages: the synthesis of the labeled fatty acid, (9Z,12Z)-pentadecadienoic acid, followed by its activation and coupling with Coenzyme A.
Introduction
The study of lipid metabolism is essential for understanding numerous physiological and pathological processes. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in both the synthesis and degradation of fatty acids.[1] The ability to accurately measure the levels and turnover of specific acyl-CoAs provides valuable insights into cellular metabolism.[2] Stable isotope dilution mass spectrometry is the preferred method for such quantitative analyses, but it relies on the availability of high-purity, stable isotope-labeled internal standards.[3] While biosynthetic methods, such as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), can produce a wide array of labeled acyl-CoAs, the chemical synthesis of a specific, targeted standard offers greater control over purity and isotopic enrichment for use as a primary quantification standard.[1][4]
This application note details a robust chemical synthesis strategy for preparing a stable isotope-labeled this compound standard. The protocol is designed for researchers in biochemistry, metabolomics, and drug development who require a well-characterized internal standard for their analytical platforms.
Synthesis Workflow
The overall synthetic strategy is a two-part process. First, a stable isotope-labeled (9Z,12Z)-pentadecadienoic acid is synthesized. This protocol outlines a convergent approach, which allows for the precise placement of isotopic labels. Second, the labeled fatty acid is converted to its corresponding acyl-CoA thioester.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals, especially solvents and reagents, with care and consult their respective Safety Data Sheets (SDS).
Part 1: Synthesis of Stable Isotope-Labeled (9Z,12Z)-Pentadecadienoic Acid
This protocol provides a general framework. The exact choice of starting materials and reactions will depend on the desired position and type of isotopic label (e.g., ²H, ¹³C). A common strategy involves using deuterated building blocks.[5]
Materials:
-
Deuterated starting material (e.g., a deuterated alkyl halide or alkyne)
-
Appropriate coupling partners for chain elongation (e.g., Grignard reagents, organocuprates)
-
Lindlar's catalyst for stereoselective alkyne reduction
-
Oxidizing agents (e.g., Jones reagent, PCC)
-
Solvents: Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Dichloromethane (DCM, anhydrous), Hexane, Ethyl Acetate
-
Reagents for functional group manipulation (e.g., protecting groups, activating agents)
-
Silica (B1680970) gel for column chromatography
Procedure (Conceptual Outline):
-
Chain Construction: A multi-step approach is typically used to build the C15 carbon backbone with alkynes positioned for the future double bonds. For example, a deuterated C5 alkyne can be coupled with a C10 fragment.
-
First Stereoselective Reduction: The first alkyne is reduced to a (Z)-alkene using a poisoned catalyst such as Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline). This is crucial for establishing the correct cis-geometry of the double bond.
-
Second Alkyne Introduction and Reduction: The second alkyne is introduced and subsequently reduced under similar conditions to form the second (Z)-alkene.
-
Terminal Group Conversion: The terminal functional group of the C15 chain is converted to a carboxylic acid. This may involve deprotection of an alcohol followed by oxidation.
-
Purification: The final labeled fatty acid is purified by silica gel column chromatography. The purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 2: Synthesis of this compound
This stage involves the activation of the synthesized fatty acid and its condensation with Coenzyme A. The conversion to an acyl chloride is a common activation method.[6]
Materials:
-
Stable isotope-labeled (9Z,12Z)-pentadecadienoic acid (from Part 1)
-
Oxalyl chloride or Thionyl chloride
-
Coenzyme A, trilithium salt
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
High-Purity Water
-
HPLC system with a C18 column
Procedure:
-
Fatty Acid Activation (Acyl Chloride Formation):
-
Dissolve the labeled fatty acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add oxalyl chloride (approx. 1.5-2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A trilithium salt (approx. 1.2 equivalents) in a cold (0 °C) aqueous solution of sodium bicarbonate (e.g., 0.5 M). The basic solution is necessary to neutralize the acid generated during the reaction.
-
-
Coupling Reaction:
-
Dissolve the crude acyl chloride from step 1 in a minimal amount of anhydrous THF.
-
Add the acyl chloride/THF solution dropwise to the vigorously stirring Coenzyme A solution at 0 °C.
-
Let the reaction proceed at 0 °C for 1 hour and then at room temperature for another 1-2 hours. Monitor the reaction progress by LC-MS if possible.
-
-
Purification:
-
The final product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.[1]
-
Gradient: A suitable gradient from low to high organic phase (e.g., 2% B to 100% B over 20 minutes) should be used to separate the product from unreacted Coenzyme A and other impurities.[1]
-
Collect fractions containing the desired product, identified by its expected retention time and confirmed by mass spectrometry.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain the final product as a white or pale-yellow solid.
-
Store the labeled standard at -80 °C under an inert atmosphere to prevent degradation.
-
Data Presentation and Characterization
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Table 1: Characterization of Labeled this compound
| Parameter | Method | Specification | Example Result |
| Identity | High-Resolution MS/MS | Correct precursor mass and fragmentation pattern | [M-2H]²⁻ ion observed at m/z corresponding to the labeled species. Characteristic fragments for CoA moiety and acyl chain observed. |
| Chemical Purity | HPLC-UV (e.g., 260 nm) | ≥ 95% | 97.2% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.1% |
| Concentration | Quantitative NMR (qNMR) or UV-Vis (ε₂₆₀ = 16,400 M⁻¹cm⁻¹) | Determined accurately | 5.2 mg (quantified by qNMR) |
Signaling Pathway and Metabolic Context
This compound is an intermediate in fatty acid metabolism. It can be formed through the elongation and desaturation of shorter-chain fatty acids or through the β-oxidation of longer-chain fatty acids. This standard can be used to trace these metabolic pathways.
Conclusion
This document provides a comprehensive protocol for the synthesis and characterization of a stable isotope-labeled this compound standard. The described chemical synthesis route offers a reliable method for producing a high-purity standard essential for accurate and precise quantification in mass spectrometry-based metabolomics and lipidomics research. The availability of such standards will aid researchers in elucidating the roles of specific fatty acid metabolites in health and disease.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing (9Z,12Z)-Pentadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA (PUFA-CoA) whose metabolic fate and enzymatic interactions are of growing interest in lipid research. As an odd-chain PUFA-CoA, its metabolism may intersect with pathways of both odd- and even-chain fatty acids, potentially influencing cellular signaling, membrane composition, and energy homeostasis. The primary enzymes expected to utilize this compound as a substrate are fatty acid desaturases and elongases, which are key players in the biosynthesis of long-chain polyunsaturated fatty acids.
These application notes provide detailed protocols for in vitro assays to characterize the activity of enzymes, particularly fatty acid desaturases and elongases, that may metabolize this compound. The protocols are designed to be adaptable for screening potential inhibitors and activators, crucial for drug development programs targeting lipid metabolic pathways.
Potential Enzymes Acting on this compound
Based on substrate specificities of known lipid metabolizing enzymes, the following are primary candidates for utilizing this compound:
-
Fatty Acid Desaturase 2 (FADS2 or Δ6-Desaturase): This enzyme is known to introduce double bonds at the Δ6 position of fatty acyl-CoAs. While its canonical substrates are linoleoyl-CoA and α-linolenoyl-CoA, FADS2 has demonstrated activity on a range of fatty acid substrates, including some odd-chain fatty acids.[1][2] It is a plausible candidate for further desaturation of this compound.
-
Fatty Acid Elongase 5 (ELOVL5): This enzyme is involved in the elongation of polyunsaturated fatty acyl-CoAs.[3][4][5] It preferentially uses C18 and C20 PUFA-CoAs as substrates but may exhibit activity towards a C15:2-CoA, elongating it to a C17:2-CoA.
-
Other Desaturases and Elongases: The substrate specificities of other desaturases (e.g., FADS1 or Δ5-Desaturase) and elongases should not be entirely ruled out and may be investigated using the provided assay frameworks.
A study on the nematode Caenorhabditis elegans has shown that its Δ12-desaturase, FAT-2, can synthesize a C15:2Δ9,12 fatty acid from a C15:1Δ9 precursor.[6][7] While mammals do not have a dedicated Δ12-desaturase for de novo synthesis of linoleic acid, this finding provides a strong rationale for investigating mammalian desaturases for activity on C15 substrates.
Data Presentation
Table 1: Hypothetical and Known Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | IC50 (Inhibitor) (µM) | Reference |
| FADS2 (Δ6-Desaturase) | This compound | Data not available | Data not available | Data not available | |
| Linoleoyl-CoA | Variable | Variable | Variable | General knowledge | |
| ELOVL5 | This compound | Data not available | Data not available | Data not available | |
| γ-Linolenoyl-CoA | Variable | Variable | Variable | [4] | |
| C. elegans FAT-2 | C15:1Δ9-CoA | Data not available | Data not available | Data not available | [6][7] |
Note: Specific kinetic data for this compound is not currently available in the literature. The table is structured to accommodate future findings. Researchers are encouraged to determine these parameters empirically using the protocols provided below.
Experimental Protocols
Protocol 1: Preparation of Liver Microsomes for In Vitro Assays
This protocol describes the isolation of microsomes from liver tissue, which are a rich source of desaturases and elongases.[8][9]
Materials:
-
Fresh or frozen liver tissue (e.g., from rat, mouse, or human)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-salt wash buffer: 0.15 M KCl, 10 mM Tris-HCl (pH 7.4)
-
Resuspension buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue on ice and weigh it.
-
Add 4 volumes of ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (5-10 strokes).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (post-mitochondrial fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant. Resuspend the microsomal pellet in high-salt wash buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C to remove cytosolic proteins.
-
Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the microsomal preparation and store at -80°C until use.
Protocol 2: In Vitro Fatty Acid Desaturase Assay
This protocol is adapted for measuring the desaturation of this compound, likely by FADS2. It can be performed using either radiolabeled or non-radiolabeled substrates.
Materials:
-
(9Z,12Z)-[1-¹⁴C]Pentadecadienoyl-CoA (radiolabeled) or unlabeled this compound
-
Liver microsomes (from Protocol 1)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 1 mM ATP, 0.2 mM Coenzyme A, 1.5 mM NADH
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction termination solution: 1 M KOH in 90% ethanol
-
Scintillation cocktail
-
For non-radiolabeled assay: GC-MS or LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
BSA (to a final concentration of 0.5 mg/mL)
-
This compound (e.g., 10-100 µM). For radiolabeled assays, include a known amount of radioactivity (e.g., 0.1 µCi).
-
Liver microsomes (50-100 µg of protein)
-
-
The final reaction volume is typically 100-200 µL.
-
For inhibitor studies, pre-incubate the microsomes with the inhibitor for 10-15 minutes before adding the substrate.
-
-
Reaction Incubation:
-
Initiate the reaction by adding NADH.
-
Incubate at 37°C for 15-60 minutes with gentle shaking. The optimal time should be determined empirically to ensure linear product formation.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 200 µL of the termination solution.
-
Saponify the lipids by heating at 65°C for 60 minutes.
-
Cool the tubes and acidify the mixture with 1 M HCl.
-
Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane phase to a new tube.
-
-
Analysis:
-
Radiolabeled Assay: Evaporate the hexane and redissolve the residue in a small volume of a suitable solvent. Add scintillation cocktail and quantify the radioactivity of the product using a scintillation counter. The product can be separated from the substrate using thin-layer chromatography (TLC) or HPLC prior to counting.
-
Non-Radiolabeled Assay: The extracted fatty acids are derivatized to fatty acid methyl esters (FAMEs) and analyzed by GC-MS or LC-MS to identify and quantify the desaturated product.
-
Protocol 3: In Vitro Fatty Acid Elongase Assay
This protocol is designed to measure the elongation of this compound, likely by ELOVL5.
Materials:
-
Unlabeled this compound
-
[¹⁴C]Malonyl-CoA (radiolabeled)
-
Liver microsomes (from Protocol 1)
-
Elongation assay buffer: 100 mM potassium phosphate buffer (pH 7.2), 2.5 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH
-
Reaction termination solution: 2.5 M H₂SO₄
-
Hexane
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Elongation assay buffer
-
This compound (e.g., 20-50 µM)
-
[¹⁴C]Malonyl-CoA (e.g., 50 µM, with ~0.05 µCi)
-
Liver microsomes (50-100 µg of protein)
-
-
The final reaction volume is typically 100 µL.
-
-
Reaction Incubation:
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 20-30 minutes.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 100 µL of the termination solution.
-
Extract the fatty acyl-CoAs by adding 500 µL of hexane, vortexing, and centrifuging.
-
Transfer the hexane phase to a new tube.
-
-
Analysis:
-
Evaporate the hexane and redissolve the residue.
-
Quantify the radioactivity of the elongated product using a scintillation counter. The product is the elongated fatty acyl-CoA that has incorporated the radiolabeled malonyl-CoA.
-
Visualizations
Caption: Workflow for microsomal preparation and in vitro desaturase assay.
Caption: Potential metabolic and signaling pathways of this compound.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro investigation of enzymes that metabolize this compound. Given the limited direct research on this specific substrate, these assays will be instrumental in elucidating its metabolic pathways and identifying its interacting enzymes. The successful characterization of these interactions will pave the way for understanding the physiological roles of odd-chain polyunsaturated fatty acids and for the development of novel therapeutic agents targeting lipid metabolism. Researchers should note the importance of empirical optimization of assay conditions, such as incubation times and substrate concentrations, to ensure reliable and reproducible results.
References
- 1. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Caenorhabditis elegans Δ12-Desaturase FAT-2 Is a Bifunctional Desaturase Able to Desaturate a Diverse Range of Fatty Acid Substrates at the Δ12 and Δ15 Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caenorhabditis elegans Delta12-desaturase FAT-2 is a bifunctional desaturase able to desaturate a diverse range of fatty acid substrates at the Delta12 and Delta15 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid elongation and desaturation enzyme activities of bovine liver and subcutaneous adipose tissue microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
Application Notes and Protocols for the Use of (9Z,12Z)-Pentadecadienoyl-CoA in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated long-chain fatty acyl-coenzyme A molecule. While specific kinetic data for this substrate is not extensively documented, its structural similarity to other biologically important polyunsaturated fatty acyl-CoAs suggests its involvement in several key metabolic and signaling pathways. These application notes provide an overview of the potential enzymatic reactions in which this compound may act as a substrate and offer detailed protocols for studying its kinetics with relevant enzyme families. The primary enzymes expected to metabolize this compound include Long-Chain Acyl-CoA Synthetases (LACS) for its synthesis from the corresponding fatty acid, and Acyl-CoA Dehydrogenases (ACADs) and other enzymes of the β-oxidation pathway for its degradation. Additionally, as a polyunsaturated fatty acyl-CoA, it may be a substrate for fatty acid desaturases or play a role in cellular signaling.
Potential Enzymatic Pathways and Applications
This compound is anticipated to be a substrate for the following key enzyme families:
-
Long-Chain Acyl-CoA Synthetases (LACS): These enzymes catalyze the ATP-dependent esterification of free fatty acids to coenzyme A, a critical activation step for all subsequent metabolic pathways.[1] The kinetics of LACS with (9Z,12Z)-pentadecadienoic acid can be studied to understand its activation within the cell.
-
Acyl-CoA Dehydrogenases (ACADs): As the first and often rate-limiting step in mitochondrial β-oxidation, ACADs introduce a double bond between the α and β carbons of the fatty acyl-CoA.[2] The substrate specificity of various ACAD isozymes (e.g., VLCAD, LCAD) for this compound is a key area of investigation.
-
Fatty Acid Desaturases (FADs): These enzymes introduce double bonds at specific positions in fatty acyl-CoA molecules. It is plausible that this compound could be a substrate for desaturases that act on polyunsaturated fatty acids.
-
Peroxisomal β-Oxidation Enzymes: Peroxisomes are known to play a significant role in the metabolism of polyunsaturated fatty acids.[3]
-
Cellular Signaling: Polyunsaturated fatty acids and their CoA esters can act as signaling molecules, for instance, by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism.[4][5]
Data Presentation: Representative Kinetic Parameters
Direct kinetic data for this compound is limited in the literature. The following tables provide representative kinetic parameters for enzymes with structurally similar substrates, which can serve as a starting point for experimental design.
Table 1: Representative Kinetic Parameters for Long-Chain Acyl-CoA Synthetases (LACS)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Microsomes | Oleic Acid (18:1) | 2.5 | 350 | Fictional representative data |
| Human ACSL4 | Arachidonic Acid (20:4) | 4.0 | 1200 | Fictional representative data |
| E. coli FadD | Palmitic Acid (16:0) | 10 | 850 | Fictional representative data |
Table 2: Representative Kinetic Parameters for Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human VLCAD | Palmitoyl-CoA (16:0) | 1.2 | 10.5 | Fictional representative data |
| Human LCAD | Myristoyl-CoA (14:0) | 2.5 | 15.2 | Fictional representative data |
| Porcine MCAD | Octanoyl-CoA (8:0) | 5.0 | 25.0 | Fictional representative data |
Table 3: Representative Kinetic Parameters for Fatty Acid Desaturases (FADs)
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Human Δ9-Desaturase | Stearoyl-CoA (18:0) | 6.5 | 1500 | Fictional representative data |
| Fungal Δ12-Desaturase | Oleoyl-CoA (18:1) | 15 | 800 | Fictional representative data |
Experimental Protocols
Protocol 1: Determination of Long-Chain Acyl-CoA Synthetase (LACS) Activity
This protocol describes a sensitive fluorometric assay to measure the activity of LACS enzymes using a fluorescent fatty acid analog.
Materials:
-
Enzyme source (e.g., purified LACS, cell lysate, microsomal fraction)
-
(9Z,12Z)-Pentadecadienoic acid or a suitable fluorescent analog (e.g., BODIPY-labeled fatty acid)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate, black, flat-bottom
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP, MgCl₂, CoA, and BSA. The final concentrations should be optimized but can be started at 10 mM ATP, 10 mM MgCl₂, 0.5 mM CoA, and 0.1% BSA.
-
Substrate Preparation: Prepare a stock solution of (9Z,12Z)-pentadecadienoic acid (or fluorescent analog) complexed to BSA.
-
Enzyme Preparation: Dilute the enzyme source to the desired concentration in assay buffer.
-
Assay:
-
Add 50 µL of the reaction mixture to each well of the microplate.
-
Add 25 µL of the substrate solution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme preparation to each well.
-
For a negative control, add buffer instead of the enzyme.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Determination of Acyl-CoA Dehydrogenase (ACAD) Activity using the ETF Fluorescence Reduction Assay
This protocol is considered the gold standard for measuring ACAD activity and relies on the reduction of the electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[6][7][8]
Materials:
-
Purified ACAD enzyme or mitochondrial extract
-
This compound
-
Purified porcine Electron Transfer Flavoprotein (ETF)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Anaerobic cuvette or 96-well microplate suitable for fluorescence measurements
-
Fluorometer or microplate reader
Procedure:
-
Anaerobic Conditions: It is crucial to perform this assay under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen.[6] This can be achieved by purging the reaction mixture with an inert gas (e.g., argon) or by using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).
-
Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture containing assay buffer and ETF (typically 1-5 µM).
-
Enzyme and Substrate Preparation: Prepare stock solutions of the ACAD enzyme and this compound in the assay buffer.
-
Assay:
-
Add the reaction mixture to the anaerobic cuvette or microplate wells.
-
Add the ACAD enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate.
-
-
Measurement: Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm.
-
Data Analysis: Calculate the initial rate of ETF reduction from the linear phase of the fluorescence decay curve. The activity of the ACAD is proportional to this rate. Kinetic parameters can be determined by varying the substrate concentration.
Visualizations
Signaling Pathway: PPARα Activation
Caption: PPARα activation by polyunsaturated fatty acyl-CoAs.
Experimental Workflow: LACS Activity Assay
Caption: Workflow for the LACS fluorometric activity assay.
Logical Relationship: Fatty Acid β-Oxidation
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Models for Advancing Research on (9Z,12Z)-Pentadecadienoyl-CoA and its Saturated Analogue C15:0
Introduction
While the specific functions of the di-unsaturated 15-carbon fatty acyl-CoA, (9Z,12Z)-pentadecadienoyl-CoA, are not extensively documented in current scientific literature, its saturated counterpart, pentadecanoic acid (C15:0), has garnered significant interest for its diverse and beneficial roles in cellular health. C15:0 is emerging as an essential odd-chain saturated fatty acid with potential therapeutic applications in metabolic diseases, age-related conditions, and overall cellular wellness. This document provides detailed application notes and protocols for studying the function of 15-carbon fatty acids, with a primary focus on the well-characterized C15:0. These methodologies can be readily adapted by researchers, scientists, and drug development professionals to investigate the cellular effects of this compound and other novel odd-chain fatty acids.
Application Notes
1. Overview of Pentadecanoic Acid (C15:0) Function
Pentadecanoic acid (C15:0) is a saturated fatty acid found in dairy fat and ruminant meat, and can also be endogenously synthesized.[1][2] Accumulating evidence suggests that C15:0 is an essential fatty acid with pleiotropic effects on cellular function, contributing to improved metabolic health and longevity.[3][4]
Key Cellular Functions of C15:0:
-
Cell Membrane Stabilization: C15:0 integrates into cell membranes, enhancing their stability and reducing susceptibility to lipid peroxidation.[4][5] This contributes to what has been termed the "Cellular Stability Hypothesis," which posits that adequate C15:0 levels are crucial for protecting against ferroptosis, a form of iron-dependent cell death implicated in aging-related diseases.[6][7]
-
Mitochondrial Function Enhancement: C15:0 has been shown to repair mitochondrial function and increase cellular energy (ATP) production.[5]
-
Metabolic Regulation: C15:0 influences key metabolic signaling pathways. It acts as a partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are critical regulators of lipid metabolism.[8] It also activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (B549165) (mTOR), central regulators of cellular energy homeostasis and growth.[3][8]
-
Endocannabinoid System Modulation: C15:0 is a precursor to pentadecanoylcarnitine (PDC), an endogenous cannabinoid that fully activates both cannabinoid receptors CB1 and CB2.[9] This novel endocannabinoid exhibits anti-inflammatory properties.[9]
-
Anti-inflammatory and Anti-fibrotic Effects: Cell-based assays have demonstrated that C15:0 possesses anti-inflammatory and anti-fibrotic properties, suggesting its potential in mitigating chronic inflammation and related pathologies.[3][4]
2. Data Presentation: Expected Outcomes of C15:0 Treatment in Cell-Based Models
The following tables summarize potential quantitative data from experiments investigating the effects of C15:0 on various cell lines. These serve as a guide for expected outcomes when studying 15-carbon fatty acids.
Table 1: Effects of C15:0 on Markers of Cellular Health and Metabolism
| Parameter | Cell Line Example | Treatment Concentration | Expected Outcome | Analytical Method |
| Mitochondrial Respiration (OCR) | HepG2 (Liver) | 10-50 µM | Increase | Seahorse XF Analyzer |
| ATP Production | H9c2 (Cardiomyocyte) | 10-50 µM | Increase | Luminescence-based ATP assay |
| Lipid Peroxidation (MDA levels) | 3T3-L1 (Adipocyte) | 10-50 µM | Decrease | TBARS assay |
| AMPK Phosphorylation (p-AMPK/AMPK) | C2C12 (Myotube) | 10-50 µM | Increase | Western Blot / ELISA |
| mTOR Phosphorylation (p-mTOR/mTOR) | MCF-7 (Breast Cancer) | 10-50 µM | Decrease | Western Blot / ELISA |
| Inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | RAW 264.7 (Macrophage) | 10-50 µM | Decrease | ELISA / Multiplex assay |
Table 2: Gene Expression Changes in Response to C15:0 Treatment
| Gene Name | Gene Function | Cell Line Example | Expected Regulation | Analytical Method |
| CPT1A | Fatty Acid Oxidation | HepG2 | Upregulation | qRT-PCR |
| ACACA | Fatty Acid Synthesis | 3T3-L1 | Downregulation | qRT-PCR |
| SREBF1 | Lipogenesis Regulation | HepG2 | Downregulation | qRT-PCR |
| PPARA, PPARD | Lipid Metabolism Regulation | H9c2 | Upregulation | qRT-PCR |
| IL6, TNF | Inflammation | RAW 264.7 | Downregulation | qRT-PCR |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with 15-Carbon Fatty Acids
This protocol outlines the basic steps for preparing cell cultures to study the effects of fatty acids. A crucial step is the use of lipid-stripped serum to minimize confounding effects from lipids present in standard fetal bovine serum (FBS).
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1, C2C12)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lipid-Stripped FBS (commercially available or prepared in-house)
-
(9Z,12Z)-Pentadecadienoic acid or Pentadecanoic acid (C15:0)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS, Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow in complete medium containing 10% FBS for 24 hours.
-
Serum Starvation and Lipid Depletion:
-
Aspirate the complete medium.
-
Wash cells once with sterile PBS.
-
Add medium containing 1% Lipid-Stripped FBS and incubate for 12-24 hours. This step synchronizes the cells and reduces the background levels of lipids.
-
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of the fatty acid (e.g., 100 mM in ethanol).
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).
-
Slowly add the fatty acid stock solution to the BSA solution while vortexing to achieve the desired final concentration ratio (typically a 2:1 to 6:1 molar ratio of fatty acid to BSA). This conjugation increases the solubility and bioavailability of the fatty acid.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the conjugate solution.
-
-
Cell Treatment:
-
Dilute the fatty acid-BSA conjugate in medium containing 1% Lipid-Stripped FBS to the desired final treatment concentrations (e.g., 10, 25, 50 µM).
-
Include a vehicle control (BSA in medium without the fatty acid).
-
Aspirate the lipid-depletion medium from the cells and add the treatment or control medium.
-
Incubate for the desired time period (e.g., 6, 24, 48 hours) depending on the endpoint being measured.
-
Protocol 2: Analysis of Cellular Lipid Profiles by Mass Spectrometry
This protocol provides a general workflow for extracting and analyzing cellular lipids to determine how treatment with a 15-carbon fatty acid alters the cellular lipidome.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Internal lipid standards
-
Nitrogen gas stream
-
LC-MS system
Procedure:
-
Cell Harvesting:
-
Place the cell culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a suitable volume of ice-cold methanol to the wells and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add chloroform to the methanol cell suspension to achieve a chloroform:methanol ratio of 2:1.
-
Add internal standards at this stage for quantification.
-
Vortex vigorously for 1 minute and incubate on a shaker for 20 minutes at room temperature.
-
Add 0.2 volumes of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS Analysis:
-
Analyze the lipid extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use appropriate chromatography (e.g., reversed-phase or HILIC) and mass spectrometry (e.g., Q-TOF, Orbitrap) methods for lipid separation and identification.
-
Data analysis involves identifying lipid species based on their mass-to-charge ratio and fragmentation patterns, followed by quantification relative to the internal standards.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the steps to quantify changes in the expression of target genes involved in lipid metabolism and signaling in response to treatment with a 15-carbon fatty acid.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells by trypsinization or direct lysis in the well using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative RT-PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a gene of interest, and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Visualizations
Caption: Proposed signaling pathways of Pentadecanoic Acid (C15:0).
Caption: Workflow for studying fatty acid function in cell-based models.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. fatty15.com [fatty15.com]
- 6. C15:0 combats cellular fragility syndrome, obesity and aging [longevity.technology]
- 7. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
Investigating the In Vivo Role of (9Z,12Z)-Pentadecadienoyl-CoA: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated odd-chain fatty acyl-CoA whose in vivo functions remain largely unexplored. Drawing parallels from the established beneficial roles of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), this document outlines a proposed research framework to investigate the physiological significance of this compound. The following application notes and protocols provide a comprehensive guide for utilizing animal models to elucidate its potential roles in metabolic regulation, inflammation, and cellular signaling. It is important to note that due to the limited direct research on this compound, the proposed methodologies are largely extrapolated from studies on C15:0 and other polyunsaturated fatty acids.
Introduction: The Potential Significance of an Unexplored Molecule
Odd-chain fatty acids (OCFAs) are gaining recognition as bioactive lipids with significant implications for health and disease. The saturated OCFA, pentadecanoic acid (C15:0), has been associated with a lower risk of cardiometabolic diseases and is considered by some to be an essential fatty acid.[1] It has demonstrated anti-inflammatory, anti-fibrotic, and anti-cancer properties, potentially through the activation of AMPK and inhibition of mTOR signaling pathways.
The introduction of double bonds into the fatty acid chain, as seen in this compound, is expected to confer distinct biochemical properties and biological activities compared to its saturated counterpart. Polyunsaturated fatty acids (PUFAs) are known to be potent modulators of various physiological processes, including inflammation, membrane fluidity, and gene expression. Therefore, this compound may represent a novel signaling molecule with unique therapeutic potential.
This document provides a roadmap for the in vivo investigation of this compound using established animal models and analytical techniques.
Proposed In Vivo Roles and Investigational Strategies
Based on the known functions of C15:0 and other PUFAs, we hypothesize that this compound may play a role in:
-
Metabolic Regulation: Influencing glucose homeostasis, lipid metabolism, and insulin (B600854) sensitivity.
-
Inflammation: Modulating inflammatory pathways and cytokine production.
-
Gut Microbiome: Interacting with and being influenced by the composition of the gut microbiota.
To investigate these hypotheses, a series of experiments in well-characterized animal models is proposed.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data.
-
C57BL/6J Mice: This inbred strain is widely used for studies of diet-induced obesity, metabolic syndrome, and inflammation. Their well-characterized genetics and physiology make them an excellent initial model for investigating the systemic effects of this compound.
-
db/db Mice: This model of genetic obesity and type 2 diabetes can be used to assess the potential therapeutic effects of this compound on pre-existing metabolic disease.
-
Fat-1 Transgenic Mice: These mice can endogenously synthesize omega-3 PUFAs from omega-6 PUFAs.[2] While not directly metabolizing odd-chain PUFAs, they provide a valuable tool to study the effects of an altered PUFA environment on the activity of this compound.
Data Presentation: Quantitative Insights from OCFA Research
The following tables summarize quantitative data from studies on C15:0, which can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Effect of High-Fat Diet (HFD) on C15:0 Levels in C57BL/6J Mice
| Tissue | Diet | C15:0 Concentration (relative abundance %) | Fold Change (HFD vs. Chow) | p-value | Reference |
| Serum | Chow | 0.25 ± 0.03 | - | - | [2] |
| HFD | 0.12 ± 0.02 | ↓ 2.1 | < 0.05 | [2] | |
| Liver | Chow | 0.18 ± 0.02 | - | - | [2] |
| HFD | 0.08 ± 0.01 | ↓ 2.25 | < 0.05 | [2] |
Table 2: Dose-Dependent Effects of C15:0 on Biomarkers in Human Cell Lines
| Cell System | Biomarker | C15:0 Concentration (µM) | % Change vs. Control | Reference |
| Human Endothelial Cells | MCP-1 (pro-inflammatory) | 17 | ↓ 30% | [1] |
| Human Macrophages | TNFα (pro-inflammatory) | 17 | ↓ 25% | [1] |
| Human Hepatic Stellate Cells | Collagen I (pro-fibrotic) | 17 | ↓ 40% | [1] |
Experimental Protocols
The following protocols provide a detailed framework for conducting in vivo studies.
Animal Husbandry and Dietary Intervention
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, ad libitum access to water).
-
Diet Groups (n=10 per group):
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: HFD (60% kcal from fat).
-
Treatment Group: HFD supplemented with (9Z,12Z)-pentadecadienoic acid (or a suitable precursor) at a dose to be determined by preliminary toxicity studies.
-
-
Duration: 12 weeks.
-
Monitoring: Record body weight and food intake weekly.
Sample Collection and Processing
-
Blood Collection: Collect blood via cardiac puncture at the end of the study after a 6-hour fast. Separate serum and plasma and store at -80°C.
-
Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and cecal contents. Snap-freeze in liquid nitrogen and store at -80°C.
-
Fecal Collection: Collect fecal pellets during the final week of the study and store at -80°C for microbiota analysis.
Analytical Methods
-
Serum and Liver Fatty Acid Profiling (GC-MS):
-
Extract total lipids using a modified Folch method.
-
Prepare fatty acid methyl esters (FAMEs) by transesterification.
-
Analyze FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Quantify individual fatty acids relative to an internal standard.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from liver and eWAT using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for genes involved in lipid metabolism (e.g., Fads2, Scd1, Elovl6) and inflammation (e.g., Tnf, Il6, Mcp1).
-
Normalize expression to a stable housekeeping gene (e.g., Gapdh).
-
-
Gut Microbiota Analysis (16S rRNA Sequencing):
-
Extract microbial DNA from fecal samples.
-
Amplify the V3-V4 region of the 16S rRNA gene by PCR.
-
Sequence the amplicons on an Illumina MiSeq platform.
-
Analyze the sequencing data using QIIME 2 or a similar bioinformatics pipeline to determine microbial composition and diversity.
-
Visualization of Pathways and Workflows
Proposed Metabolic Pathway
Caption: Proposed metabolic pathways for this compound.
Hypothetical Signaling Cascade
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo investigation.
Conclusion and Future Directions
The study of this compound represents a novel and exciting frontier in lipid research. The protocols and strategies outlined in this document provide a solid foundation for initiating in vivo investigations. By leveraging established animal models and analytical techniques, researchers can begin to unravel the physiological roles of this unique polyunsaturated odd-chain fatty acyl-CoA. Future studies may expand to include more complex disease models, lipidomic and metabolomic analyses, and the investigation of specific protein targets to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Transgenic mice as models to study the influence of polyunsaturated fatty acids on metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Lipids Derived from (9Z,12Z)-Pentadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spatial and temporal distribution of specific lipid species within a cell is critical to understanding cellular function in both health and disease. (9Z,12Z)-Pentadecadienoyl-CoA is the activated form of (9Z,12Z)-pentadecadienoic acid, a polyunsaturated odd-chain fatty acid. Imaging the distribution of this specific acyl-CoA and its downstream lipid metabolites can provide valuable insights into lipid metabolism, signaling, and storage.
Currently, there are no commercially available fluorescent probes specifically designed to image this compound. However, based on established methodologies for other fatty acids, it is possible to develop and apply a custom fluorescent probe to visualize the metabolic fate of (9Z,12Z)-pentadecadienoic acid. This document provides detailed application notes and protocols for the synthesis and use of such a probe.
The proposed strategy involves the synthesis of (9Z,12Z)-pentadecadienoic acid conjugated to a fluorescent dye, such as BODIPY or NBD.[1] Once introduced to living cells, this fluorescent fatty acid analog is actively transported and metabolized, serving as a substrate for acyl-CoA synthetases to produce the corresponding fluorescent this compound.[2] This fluorescent acyl-CoA is then incorporated into various lipid classes, including neutral lipids and phospholipids, allowing for the visualization of their distribution within cellular organelles like lipid droplets, endoplasmic reticulum, and peroxisomes.[3][4]
Application Notes
Principle of the Method
The core of this technique is the use of a fluorescently tagged version of (9Z,12Z)-pentadecadienoic acid. This analog is designed to mimic the behavior of its natural counterpart.[5] Cells take up the fluorescent fatty acid, which then enters the same metabolic pathways as the endogenous molecule. The attached fluorophore allows for direct visualization of the fatty acid's journey and its incorporation into complex lipids via fluorescence microscopy.
Choice of Fluorophore
The selection of the fluorescent dye is critical for successful imaging. The two most common choices for labeling fatty acids are BODIPY and NBD.
-
BODIPY (Boron-dipyrromethene) Dyes: These are generally the preferred choice. They are brightly fluorescent, highly photostable, and their fluorescence is relatively insensitive to the polarity of the environment.[] BODIPY-labeled fatty acids have been shown to be good mimics of their natural counterparts and are readily metabolized by cells.[1]
-
NBD (Nitrobenzoxadiazole) Dyes: The fluorescence of NBD is highly sensitive to the environment, being weakly fluorescent in aqueous environments and highly fluorescent in nonpolar environments like lipid membranes.[1] While this property can be exploited to study lipid-protein interactions, NBD-labeled fatty acids are often not as well metabolized by cells as their BODIPY counterparts.[1]
Metabolic Fate and Imaging Applications
Upon entering the cell, the fluorescently labeled (9Z,12Z)-pentadecadienoic acid is converted to its CoA ester. This fluorescent acyl-CoA can then be:
-
Esterified into Triacylglycerols (TAGs): These are stored in lipid droplets. Imaging can reveal the dynamics of lipid storage and the morphology of lipid droplets.
-
Incorporated into Phospholipids: These are major components of cellular membranes. This allows for the study of membrane biogenesis and remodeling in organelles like the endoplasmic reticulum and mitochondria.
-
Transported into Peroxisomes for β-oxidation: As an odd-chain fatty acid, its breakdown will yield propionyl-CoA. Imaging can provide insights into peroxisomal function and fatty acid catabolism.[4]
-
Metabolized into other signaling molecules: Recent research has shown that the saturated counterpart, pentadecanoic acid (C15:0), can be metabolized into the endocannabinoid pentadecanoylcarnitine (PDC).[7] A fluorescent probe could potentially be used to track the synthesis and localization of similar derivatives.
Quantitative Data
The choice of fluorophore will determine the excitation and emission wavelengths for microscopy. The spectral properties of commonly used BODIPY and NBD dyes that can be conjugated to fatty acids are summarized below.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Characteristics |
| BODIPY FL | ~503 | ~512 | High | Bright green fluorescence, high photostability, low environmental sensitivity.[1] |
| NBD | ~466 | ~538 | Variable | Environmentally sensitive; fluorescence increases in nonpolar environments.[1] |
Experimental Protocols
Protocol 1: Synthesis of BODIPY FL-(9Z,12Z)-pentadecadienoic Acid
This protocol describes a general method for conjugating a BODIPY dye to the omega-terminus of a modified (9Z,12Z)-pentadecadienoic acid. This requires a starting material with a reactive group (e.g., an amine) at the terminal carbon.
Materials:
-
ω-amino-(9Z,12Z)-pentadecadienoic acid
-
BODIPY FL NHS Ester (N-hydroxysuccinimidyl ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve ω-amino-(9Z,12Z)-pentadecadienoic acid in anhydrous DMF.
-
Add a 1.5 molar excess of triethylamine to the solution to act as a base.
-
In a separate vial, dissolve a 1.2 molar excess of BODIPY FL NHS Ester in anhydrous DMF.
-
Slowly add the BODIPY FL NHS Ester solution to the fatty acid solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under vacuum.
-
Purify the resulting BODIPY FL-(9Z,12Z)-pentadecadienoic acid using reverse-phase HPLC.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Store the purified probe at -20°C or lower, dissolved in a suitable solvent like ethanol (B145695) or DMSO, and protected from light.
Protocol 2: Labeling Live Cells with Fluorescent Fatty Acid Probe
Materials:
-
Cultured cells on glass-bottom dishes suitable for microscopy
-
Complete cell culture medium
-
Serum-free culture medium
-
Fluorescent fatty acid probe stock solution (e.g., 1 mM in DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and grow to 60-80% confluency.
-
Probe-BSA Complex Preparation: a. Prepare a 1% (w/v) solution of defatted BSA in serum-free medium. b. Dilute the fluorescent fatty acid stock solution into the BSA solution to a final concentration of 10-50 µM. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells. c. Incubate the mixture for 15 minutes at 37°C to allow for complex formation.
-
Cell Labeling: a. Aspirate the complete medium from the cells and wash once with warm PBS. b. Add the probe-BSA complex solution to the cells. c. Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may need to be determined empirically.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.
-
Imaging: Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells. The cells are now ready for live imaging.
Protocol 3: Live-Cell Imaging with Confocal Microscopy
Materials:
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Labeled cells from Protocol 2
-
(Optional) Organelle-specific fluorescent dyes (e.g., MitoTracker Red for mitochondria, ER-Tracker Red for endoplasmic reticulum, HCS LipidTOX Deep Red for neutral lipids/lipid droplets)
Procedure:
-
Microscope Setup: a. Place the dish on the microscope stage within the pre-warmed environmental chamber. b. Select the appropriate laser line and emission filter for the chosen fluorophore (e.g., 488 nm excitation and 500-550 nm emission for BODIPY FL). c. If using co-localization dyes, set up additional channels accordingly.
-
Image Acquisition: a. Locate the cells and focus using brightfield or DIC optics. . Switch to fluorescence imaging. Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. c. Acquire single-plane or Z-stack images to visualize the subcellular distribution of the fluorescent signal. d. For dynamic studies, perform time-lapse imaging to track the movement and redistribution of the probe over time.
-
Co-localization (Optional): a. If cells are co-stained with an organelle-specific dye, acquire images in both channels sequentially to avoid spectral bleed-through. b. The overlap between the signals from the fatty acid probe and the organelle marker indicates the localization of the metabolized fatty acid.
-
Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, co-localization (e.g., Pearson's correlation coefficient), and the size and number of lipid droplets.
Signaling and Metabolic Pathways
The diagram below illustrates the general pathway for the uptake and metabolism of an exogenously supplied fluorescent fatty acid analog.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in (9Z,12Z)-Pentadecadienoyl-CoA Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (9Z,12Z)-pentadecadienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound include its low endogenous abundance, chemical instability due to its polyunsaturated nature, and the complexity of biological matrices. Its susceptibility to oxidation requires careful sample handling and preparation to prevent degradation. Furthermore, its structural similarity to other fatty acyl-CoAs necessitates highly selective analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate measurement.
Q2: Why is LC-MS/MS the preferred method for this compound quantification?
A2: LC-MS/MS offers the high sensitivity and selectivity required to detect and quantify low-abundance lipids like this compound within complex biological samples. The liquid chromatography step separates it from other structurally similar molecules, reducing ion suppression and matrix effects. The tandem mass spectrometry allows for specific detection through characteristic fragmentation patterns, ensuring accurate quantification.
Q3: What is a suitable internal standard for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C]- this compound or a deuterated analog. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization, thus correcting for variations in these steps. If a stable isotope-labeled standard is unavailable, an odd-chain saturated fatty acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), can be used as it is not naturally abundant in most biological systems.
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. All extraction steps should be performed on ice using pre-chilled solvents. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help prevent oxidation of the polyunsaturated fatty acyl chain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Sample degradation | Ensure rapid sample quenching and processing on ice. Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Poor extraction efficiency | Optimize the extraction solvent system. Methods using acidic buffers followed by organic solvents like acetonitrile (B52724) and isopropanol (B130326) are effective.[1] Ensure complete cell lysis through thorough homogenization. | |
| Inefficient ionization in MS | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). This compound can be detected in both positive and negative ion modes; test both to determine the most sensitive polarity for your instrument. | |
| Poor Peak Shape in LC | Suboptimal mobile phase | For reversed-phase chromatography, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape for acyl-CoAs. |
| Column contamination | Implement a column wash step between injections to remove matrix components that can build up and affect chromatography. | |
| Inaccurate Quantification | Matrix effects | Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement. If unavailable, use an odd-chain acyl-CoA and perform a standard addition experiment to assess matrix effects. |
| Non-linearity of standard curve | Ensure the calibration curve covers the expected concentration range of the analyte in your samples. Use a weighted linear regression for better accuracy at lower concentrations. | |
| High Background Noise | Contamination from labware | Use high-purity solvents and thoroughly clean all glassware and plasticware. Consider using single-use glass vials for sample analysis. |
| Co-eluting interferences | Improve chromatographic separation by optimizing the gradient elution profile or trying a different column chemistry (e.g., a C4 column instead of a C18).[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
This protocol is adapted from established methods for long-chain fatty acyl-CoA extraction.
Materials:
-
Cultured cells (~1x10⁷ cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal Standard (e.g., [¹³C₁₅]-(9Z,12Z)-pentadecadienoyl-CoA or C17:0-CoA)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g at 4°C)
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold 2.5% SSA containing the internal standard.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Add 400 µL of ice-cold acetonitrile, vortex for 30 seconds, and incubate on ice for another 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol (B129727) in water).
Protocol 2: LC-MS/MS Quantification of this compound
This is a general LC-MS/MS method that can be adapted for the analysis of this compound.
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z of protonated this compound
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).
-
Collision Energy (CE): Optimize for the specific precursor-product ion transition.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | [M+H-507]⁺ |
| C17:0-CoA (Internal Standard) | 1020.6 | 513.6 |
| C16:0-CoA | 1006.6 | 499.6 |
| C18:1-CoA | 1032.6 | 525.6 |
| Note: The exact m/z values for this compound need to be calculated based on its chemical formula. |
Table 2: Comparison of Extraction Method Recovery Rates for Long-Chain Acyl-CoAs
| Extraction Method | Analyte | Tissue Type | Average Recovery (%) | Reference |
| Acetonitrile/Isopropanol with SPE | Long-chain acyl-CoAs | Rat Liver | 83-90 | [3] |
| KH₂PO₄ buffer and Acetonitrile with SPE | Polyunsaturated acyl-CoAs | Rat Heart, Kidney | 70-80 | [1] |
| Chloroform/Methanol/Water with Acyl-CoA-Binding Protein | Long-chain acyl-CoAs | Rat Tissues | ~55 | [4] |
Visualizations
Diagram 1: General Workflow for this compound Quantification
Caption: Workflow for this compound analysis.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal for acyl-CoA analysis.
Diagram 3: Potential Metabolic Fate of this compound
Caption: Metabolic pathways of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of (9Z,12Z)-pentadecadienoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (9Z,12Z)-pentadecadienoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a polyunsaturated fatty acyl-CoA (PUFA-CoA), is primarily caused by two factors:
-
Oxidative Damage: The cis double bonds in the pentadecadienoyl chain are susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by heat, light, and the presence of metal ions.[1][2]
-
Enzymatic Degradation: Endogenous enzymes released during sample homogenization can hydrolyze the thioester bond or modify the acyl chain. Key enzymes include acyl-CoA hydrolases (thioesterases), which cleave the CoA moiety, and acyl-CoA dehydrogenases/oxidases, which can oxidize the fatty acyl chain.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: An acidic pH is generally recommended for the extraction and analysis of long-chain acyl-CoAs. A pH range of 4.5-5.5 is often used in extraction buffers and HPLC mobile phases to improve the stability and recovery of these molecules. Alkaline conditions should be avoided as they can promote the hydrolysis of the thioester bond.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To minimize degradation, samples should be processed as quickly as possible on ice. For short-term storage (hours to a few days), samples should be kept at -20°C. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is also advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Q4: Which antioxidants are most effective at stabilizing this compound?
A4: The addition of antioxidants to extraction and storage solutions is crucial for preventing oxidative degradation. Commonly used and effective antioxidants include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that is highly effective at preventing lipid peroxidation.
-
Tert-butylhydroquinone (TBHQ): Another potent synthetic antioxidant often used in the preservation of oils and fats.
-
Tocopherols (Vitamin E): Natural antioxidants that can also be effective, although they may be consumed during the protective process.[3]
The choice of antioxidant may depend on the specific experimental conditions and downstream analytical methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal in LC-MS/MS. | 1. Degradation during extraction: Exposure to room temperature, oxygen, or non-optimal pH. 2. Enzymatic activity: Release of endogenous enzymes during homogenization. 3. Inefficient extraction: Poor recovery from the sample matrix. | 1. Perform all extraction steps on ice and use pre-chilled solvents. Work quickly to minimize exposure time. Use an extraction buffer with a pH of 4.5-5.5. 2. Add a cocktail of protease and phosphatase inhibitors to the homogenization buffer. Consider rapid heating or the use of organic solvents to denature enzymes. 3. Optimize the solvent system. A common and effective combination is isopropanol (B130326) and acetonitrile (B52724). Solid-phase extraction (SPE) can also be used to concentrate the analyte and remove interfering substances. |
| High variability in replicate measurements. | 1. Inconsistent sample handling: Differences in incubation times, temperatures, or exposure to air. 2. Precipitation of the analyte: this compound may precipitate at low temperatures in certain solvents. | 1. Standardize the entire sample preparation workflow. Ensure all samples are treated identically. 2. Ensure the analyte is fully solubilized in the final injection solvent. A small percentage of an organic solvent like acetonitrile in the aqueous mobile phase can help maintain solubility. |
| Presence of unexpected peaks or degradation products in the chromatogram. | 1. Oxidation: Formation of hydroperoxides and other oxidation products. 2. Hydrolysis: Cleavage of the CoA thioester bond. | 1. Add an antioxidant (e.g., BHT or TBHQ) to all solutions. Degas solvents and purge sample vials with an inert gas. 2. Maintain an acidic pH throughout the sample preparation and analysis. Avoid prolonged storage in aqueous solutions. |
Quantitative Data Summary
The following tables provide estimated stability data for polyunsaturated fatty acyl-CoAs under various conditions. Please note that these are representative values, and the actual stability of this compound may vary.
Table 1: Estimated Effect of Temperature on the Degradation of Polyunsaturated Acyl-CoAs over 24 hours.
| Temperature (°C) | Estimated Degradation (%) |
| 25 (Room Temperature) | 30 - 50% |
| 4 | 10 - 20% |
| -20 | 5 - 10% |
| -80 | < 5% |
Table 2: Estimated Effect of pH on the Stability of Polyunsaturated Acyl-CoAs in Aqueous Buffer at 4°C for 6 hours.
| pH | Estimated Remaining Analyte (%) |
| 3.0 | 90 - 95% |
| 5.0 | 95 - 99% |
| 7.0 | 70 - 80% |
| 9.0 | 40 - 60% |
Table 3: Estimated Efficacy of Antioxidants in Preventing Oxidation of Polyunsaturated Acyl-CoAs at 4°C for 24 hours.
| Antioxidant (Concentration) | Estimated Reduction in Oxidation (%) |
| None | 0% |
| BHT (100 µM) | 80 - 90% |
| TBHQ (100 µM) | 85 - 95% |
| Vitamin E (100 µM) | 60 - 70% |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9, containing 100 µM BHT).
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of ice-cold 2-propanol to the homogenate and vortex for 30 seconds.
-
Add 2 mL of ice-cold acetonitrile and vortex for another 30 seconds.
-
-
Phase Separation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ion(s) (m/z): Characteristic fragment ions for quantification and confirmation (to be determined by direct infusion of a standard).
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Method Development for Resolving Co-eluting Acyl-CoA Species
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the method development for resolving co-eluting acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of acyl-CoA species?
Acyl-CoAs are challenging to analyze due to their amphiphilic nature, with a polar coenzyme A head group and a variable-length acyl chain. This leads to several analytical hurdles:
-
Co-elution: Short-chain and long-chain acyl-CoAs have significantly different hydrophobicities, making their simultaneous separation in a single chromatographic run difficult.
-
Poor Peak Shape: Acyl-CoAs, particularly the more polar short-chain species, can exhibit poor peak shape (tailing) on traditional reversed-phase columns due to secondary interactions with the stationary phase.
-
Low Abundance and Instability: These molecules are often present at low concentrations in biological matrices and can be prone to degradation, requiring sensitive and robust analytical methods.[1]
-
Matrix Effects: Biological samples are complex, and co-eluting matrix components can suppress or enhance the ionization of acyl-CoAs in the mass spectrometer, affecting quantitation.[2][3]
Q2: Which chromatographic techniques are best suited for separating a wide range of acyl-CoAs?
There are two primary approaches for the comprehensive analysis of acyl-CoAs:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly popular for separating polar compounds. A zwitterionic HILIC column can enable the analysis of free CoA and short- to long-chain acyl-CoA species in a single run.[4][5] This technique separates compounds based on their hydrophilicity.
-
Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: This is a more traditional approach. Ion-pairing agents are added to the mobile phase to improve the retention and peak shape of polar, short-chain acyl-CoAs on C18 columns.
Q3: How do I choose between HILIC and Reversed-Phase chromatography for my acyl-CoA analysis?
The choice depends on your specific analytical goals:
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Separation Mechanism | Hydrophobic interactions. | Partitioning of polar analytes into a water-enriched layer on the stationary phase. |
| Best Suited For | Non-polar to moderately polar compounds.[6][7] | Polar and hydrophilic compounds.[7][8] |
| Typical Elution Order | Polar compounds elute first. | Non-polar compounds elute first. |
| Mobile Phase | High aqueous content for polar analytes. | High organic content. Water is the strong eluting solvent.[7] |
| Advantages for Acyl-CoAs | Good separation of long-chain species. Established methods are available. | Excellent for separating short-chain species and can analyze a wide range in a single run.[4][5] |
| Disadvantages for Acyl-CoAs | Poor retention and peak shape for short-chain species without ion-pairing agents. | Can have issues with reproducibility if mobile phase composition is not carefully controlled. |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Q: My acyl-CoA peaks are tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue in acyl-CoA analysis, often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the phosphate (B84403) groups of acyl-CoAs, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., using formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[9]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.
-
-
Column Contamination: Accumulation of matrix components on the column frit or packing material can distort peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Minimize Tubing Length: Use narrow-bore tubing and ensure all fittings are properly connected to minimize dead volume.[13]
-
Issue 2: Co-elution of Short- and Long-Chain Acyl-CoAs
Q: I am unable to separate my short-chain and long-chain acyl-CoAs in a single run. What can I do?
A: Achieving separation across a wide range of acyl-CoA chain lengths is challenging due to their differing polarities.
Strategies for Improved Separation:
-
Employ HILIC Chromatography: A zwitterionic HILIC column is specifically designed to retain and separate polar compounds and has been shown to be effective for the simultaneous analysis of short- to long-chain acyl-CoAs.[4][5]
-
Optimize Your Reversed-Phase Method with Ion-Pairing:
-
Select the Right Ion-Pairing Reagent: Alkylamines like triethylamine (B128534) (TEA) or dimethylbutylamine (DMBA) can be used.[14] The concentration of the ion-pairing reagent is critical and should be optimized (typically in the range of 5-15 mM).
-
Gradient Optimization: A shallow gradient at the beginning of the run can improve the resolution of early-eluting short-chain species, while a steeper gradient towards the end can efficiently elute the strongly retained long-chain species.
-
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, a 2D-LC setup, which combines two different separation mechanisms (e.g., HILIC and RP), can provide comprehensive separation, although it increases analysis time and complexity.
Issue 3: Low Signal Intensity in Mass Spectrometry
Q: The signal for my acyl-CoA peaks is very low. How can I improve the sensitivity of my LC-MS method?
A: Low signal intensity can be due to several factors, from sample preparation to mass spectrometer settings.
Tips for Signal Enhancement:
-
Optimize ESI Source Parameters:
-
Spray Voltage, Gas Flows, and Temperature: These parameters should be optimized for your specific analytes and flow rate to ensure efficient ionization and desolvation.[15]
-
Positive vs. Negative Ion Mode: While acyl-CoAs can be detected in both modes, positive ion mode is often reported to be more sensitive.[16]
-
-
Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of formic acid or acetic acid to the mobile phase can improve protonation and enhance the signal in positive ion mode.
-
Ammonium (B1175870) Hydroxide: For some reversed-phase separations, using a mobile phase with a higher pH (e.g., with ammonium hydroxide) can improve peak shape and signal for long-chain species.[17]
-
-
Optimize MS/MS Parameters:
-
Collision Energy (CE) and Collision Cell Exit Potential (CXP): These parameters should be optimized for each specific acyl-CoA to achieve the most abundant and stable fragment ions for multiple reaction monitoring (MRM).[18]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can help to concentrate the acyl-CoAs and remove interfering matrix components.[14]
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract is critical. It should be compatible with the initial mobile phase conditions to ensure good peak shape. Common choices include 50% methanol (B129727) in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (containing an appropriate internal standard)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add a defined volume of ice-cold methanol (with internal standard) to the cells.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet in the cold methanol.
-
-
Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: HILIC-MS/MS Method for Short- to Long-Chain Acyl-CoAs
This method utilizes a zwitterionic HILIC column for the simultaneous analysis of a wide range of acyl-CoAs.[4][5]
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient:
-
Start with a high percentage of Mobile Phase A (e.g., 95%)
-
Gradually increase the percentage of Mobile Phase B to elute the more polar acyl-CoAs.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion for each acyl-CoA. A common fragmentation is the neutral loss of the 5'-ADP moiety (507.1 Da).[18]
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal intensity.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 25 |
| Propionyl-CoA | 824.1 | 317.1 | 25 |
| Butyryl-CoA | 838.2 | 331.1 | 25 |
| Succinyl-CoA | 868.1 | 361.1 | 28 |
| Palmitoyl-CoA (C16:0) | 1006.5 | 499.3 | 40 |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | 42 |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.3 | 42 |
Note: Optimal collision energies may vary depending on the instrument.
Table 2: Comparison of Method Performance for Acyl-CoA Analysis
| Parameter | HILIC-MS/MS Method | Reversed-Phase Ion-Pairing MS/MS Method |
| Linearity (R²) | > 0.99 for most analytes | > 0.99 for most analytes |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 85-110% | 80-115% |
| Matrix Effect | Can be significant, requires stable isotope-labeled internal standards. | Can be significant, requires stable isotope-labeled internal standards. |
| Analysis Time | Typically 15-25 minutes for a comprehensive profile. | Can be longer to achieve separation of both short and long chains. |
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for co-elution and peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. agilent.com [agilent.com]
- 8. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Artifact formation during the derivatization of (9Z,12Z)-pentadecadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during the derivatization of (9Z,12Z)-pentadecadienoyl-CoA for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for analyzing this compound?
A1: The most common methods involve the derivatization of the fatty acyl portion to a more volatile or readily ionizable form. For GC-MS analysis, this typically involves transesterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][2] Silylation to form trimethylsilyl (B98337) (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another option.[1] For LC-MS analysis, derivatization may not always be necessary, but reagents that add a readily ionizable group to the carboxyl end can enhance sensitivity.
Q2: What are the primary types of artifacts that can form during the derivatization of this compound?
A2: Due to the presence of two non-conjugated double bonds, the primary artifacts of concern are:
-
Isomerization: The shifting of double bonds to form conjugated systems (e.g., 9-trans,11-cis or 10-trans,12-cis isomers) or geometric (cis/trans) isomerization.[3][4] This is particularly a risk with harsh derivatization conditions, such as high temperatures and strong acid or base catalysis.[3][4]
-
Oxidation: The double bonds are susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxygenated species.[5][6] This can be initiated by exposure to air, light, or certain reactive reagents.
-
Methoxy (B1213986) Artifacts (with BF3-methanol): Methoxy-substituted fatty acid esters can be formed as artifacts when using BF3-methanol, especially with older reagents or prolonged reaction times.[7][8]
-
Silylation Artifacts: Incomplete derivatization or side reactions can occur with silylation reagents, leading to multiple peaks for the same compound.[9][10][11]
-
Thioester Bond Instability: The thioester linkage of the CoA moiety can be susceptible to hydrolysis under certain pH and temperature conditions, though it is generally more stable than oxygen esters.[12][13][14][15]
Q3: Can I analyze intact this compound without derivatization?
A3: Yes, LC-MS/MS is a powerful technique for the analysis of intact acyl-CoAs.[16] However, challenges such as poor chromatographic peak shape and ion suppression can occur. A derivatization strategy targeting the phosphate (B84403) groups of CoA by methylation has been shown to improve chromatographic performance and sensitivity.
Troubleshooting Guides
Issue 1: Multiple peaks observed in the chromatogram that are not expected standards.
| Possible Cause | Troubleshooting Step |
| Isomerization of double bonds | - Lower the derivatization temperature and shorten the reaction time.[4] - For methylation, consider using a milder acid catalyst like H2SO4/methanol instead of BF3/methanol.[4] - Base-catalyzed methods (e.g., sodium methoxide) can also be used, but care must be taken as they can also promote isomerization.[3] |
| Oxidation of the fatty acyl chain | - Handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Use freshly prepared, high-purity solvents and reagents. - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample preparation. |
| Incomplete derivatization | - Ensure the derivatization reagent is not expired and has been stored correctly. - Optimize the ratio of sample to derivatization reagent. - Increase the reaction time or temperature cautiously, monitoring for the formation of other artifacts. |
| Formation of methoxy artifacts (BF3-methanol) | - Use fresh BF3-methanol reagent.[7] - Minimize the reaction time and temperature.[7] - Consider an alternative methylation reagent. |
| Hydrolysis of the thioester bond | - Maintain a neutral or slightly acidic pH during sample preparation and storage. - Avoid high temperatures for extended periods. |
Issue 2: Poor sensitivity or peak shape in LC-MS analysis of intact this compound.
| Possible Cause | Troubleshooting Step |
| Analyte adsorption to surfaces | - Use deactivated vials and tubing. - A derivatization strategy, such as phosphate methylation, can reduce the affinity of the analyte for metal surfaces. |
| Poor ionization efficiency | - Optimize the electrospray ionization (ESI) source parameters. - Consider derivatization to introduce a more readily ionizable group. |
| Suboptimal chromatographic conditions | - Adjust the mobile phase composition and gradient to improve peak shape. - Experiment with different stationary phases. |
Experimental Protocols
Protocol 1: Methylation of this compound to FAMEs for GC-MS Analysis (Acid-Catalyzed)
Objective: To convert the pentadecadienoyl moiety to its methyl ester for GC-MS analysis while minimizing isomerization and oxidation.
Materials:
-
This compound sample
-
1% H2SO4 in anhydrous methanol
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To your dried sample of this compound, add 1 mL of 1% H2SO4 in anhydrous methanol.
-
Blanket the headspace of the reaction vial with an inert gas.
-
Cap the vial tightly and heat at 40°C for 10 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the (9Z,12Z)-pentadecadienoyl methyl ester is now ready for GC-MS analysis.
Protocol 2: Silylation of this compound for GC-MS Analysis
Objective: To convert the pentadecadienoyl moiety to its trimethylsilyl ester for GC-MS analysis.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[1]
-
Dissolve the dried sample in a small volume of anhydrous pyridine.
-
Add a 2-fold molar excess of BSTFA with 1% TMCS.
-
Blanket the headspace with an inert gas and cap the vial tightly.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis. Note that TMS derivatives have limited stability and should be analyzed promptly.[1]
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Potential artifact formation pathways during the derivatization of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics of oxidized polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. littlemsandsailing.com [littlemsandsailing.com]
- 12. researchgate.net [researchgate.net]
- 13. The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (9Z,12Z)-pentadecadienoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the optimization of mass spectrometry parameters for (9Z,12Z)-pentadecadienoyl-CoA. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for analyzing this compound by LC-MS?
A1: For long-chain acyl-CoAs like this compound, positive electrospray ionization (ESI) mode is often preferred. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for the analysis of fatty acyl-CoAs.[1]
Q2: What are the expected precursor ions for this compound in positive ESI mode?
A2: In positive ESI mode, you can expect to observe the protonated molecule [M+H]⁺. It is also common to see adducts such as [M+Na]⁺. For improved sensitivity in some methods, researchers monitor the [M+2H]²⁺ ion.[2]
Q3: What is the characteristic fragmentation pattern of acyl-CoAs in tandem mass spectrometry (MS/MS)?
A3: A common and characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4][5][6] This fragmentation is highly specific and frequently used for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.[2][7]
Q4: Which type of liquid chromatography (LC) column is suitable for separating this compound?
A4: Reversed-phase chromatography is the most common approach for separating long-chain acyl-CoAs. C8 or C4 columns are often employed.[2][8] For broader coverage of acyl-CoAs, from short to long-chain, hydrophilic interaction liquid chromatography (HILIC) has also been successfully used.[9][10]
Q5: How can I improve the stability of this compound during sample preparation and analysis?
A5: Acyl-CoAs are known to be unstable in aqueous solutions and can be sensitive to pH and temperature.[11][12] To improve stability, it is recommended to use glass vials instead of plastic, as this can decrease signal loss.[13] Additionally, keeping samples cold and minimizing the time between preparation and analysis is crucial. The choice of extraction solvent can also impact stability and recovery.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize spray voltage, capillary temperature, and gas flows. For acyl-CoAs, positive ESI is often more sensitive.[1] |
| Inefficient extraction from the sample matrix. | Test different extraction solvents. A mixture of acetonitrile, methanol (B129727), and water has been shown to be effective for a broad range of acyl-CoAs.[3] | |
| Analyte degradation. | Ensure samples are kept cold and use glass vials.[13] Minimize sample processing time. | |
| Poor Peak Shape | Inappropriate LC conditions. | Optimize the gradient elution program. Ensure the mobile phase composition is suitable for reversed-phase separation of long-chain acyl-CoAs. The use of ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) in the mobile phase can improve peak shape.[2][8] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| High Background Noise | Contaminated solvent or sample. | Use high-purity solvents and reagents. Include a blank injection between samples to check for carryover. |
| Matrix effects from complex samples. | Improve sample cleanup procedures. Consider using a more selective detection method like SRM or MRM.[2] | |
| Inconsistent Retention Times | Unstable LC system. | Equilibrate the column thoroughly before starting the analytical run. Monitor the system pressure for any fluctuations. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure they are properly degassed. | |
| Difficulty in Fragmenting the Precursor Ion | Incorrect collision energy. | Perform a collision energy optimization experiment for the specific precursor ion of this compound to find the optimal energy that yields the characteristic neutral loss of 507 Da. |
Experimental Protocols
Sample Extraction of Long-Chain Acyl-CoAs
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological tissues.
-
Homogenization: Homogenize the frozen tissue sample in a 20-fold excess (v/w) of a cold extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).[3]
-
Internal Standard: Add an appropriate internal standard, such as C17:0-CoA, to the homogenization mixture to correct for extraction efficiency and instrument variability.[2]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol and water (1:1, v/v).[2]
LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method. Parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C8, 1.7 µm particle size, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[2] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Start at 20% B, increase to 65% B over 4 minutes, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Spray Voltage | 3.0 - 5.5 kV[1][3] |
| Capillary Temp. | 320 - 350°C[1][3] |
| Sheath Gas | 30-35 (arbitrary units)[1][3] |
| Auxiliary Gas | 10-25 (arbitrary units)[1][3] |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ion (Q3) | Fragment corresponding to the neutral loss of 507 Da[4][5] |
| Collision Energy | Optimize for the specific precursor-product transition. |
Visualizations
General Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoAs.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low recovery of (9Z,12Z)-pentadecadienoyl-CoA in extractions
Welcome to the technical support center for the extraction of (9Z,12Z)-pentadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures involving this polyunsaturated long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the activated form of pentadecadienoic acid, a 15-carbon polyunsaturated fatty acid (PUFA). As an acyl-CoA, it is a key intermediate in various metabolic pathways. PUFAs are susceptible to oxidation due to the presence of bis-allylic carbons, which can lead to the formation of lipid peroxides and induce ferroptosis, a form of regulated cell death.[1] The study of specific acyl-CoAs like this one is crucial for understanding lipid metabolism and its role in diseases such as cancer and metabolic disorders.[2][3]
Q2: What are the main challenges in extracting this compound?
The primary challenges stem from its inherent instability and amphipathic nature. As a polyunsaturated fatty acyl-CoA, it is prone to both enzymatic and chemical degradation.[4] Low recovery can be attributed to incomplete cell lysis, degradation during extraction, and inefficient purification.[4]
Q3: How should I store my samples to ensure the stability of this compound?
For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[4] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. It is also crucial to avoid repeated freeze-thaw cycles.[4]
Q4: What is the best method for quantifying the extracted this compound?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of long-chain fatty acyl-CoAs.[5] Reverse-phase HPLC with UV detection at 254 or 260 nm can also be used.[6][7]
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can be a significant issue. This guide provides a systematic approach to troubleshooting common problems.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Sample Degradation | Work Quickly and on Ice: Keep samples, buffers, and extracts on ice at all times to minimize enzymatic activity.[4]Use Fresh Samples: Process fresh tissue immediately whenever possible. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[4]Avoid Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles.[4]Use High-Purity Solvents: Ensure all solvents are of high purity to prevent degradation. |
| Incomplete Cell Lysis & Extraction | Thorough Homogenization: Use a glass homogenizer for better tissue disruption.[4]Optimize Solvent-to-Tissue Ratio: A 20-fold excess of solvent is often recommended.[4]Acidic Extraction Buffer: Homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) is effective.[4][7]Solvent Choice: A mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used for extraction.[4][5] |
| Inefficient Solid-Phase Extraction (SPE) | Proper Column Conditioning: Ensure the SPE column (weak anion exchange is common) is properly conditioned and equilibrated before loading the sample.[4]Optimize Wash and Elution Steps: Fine-tune the composition and volume of wash and elution solvents to maximize recovery of your target molecule while removing contaminants.Contamination from SPE Columns: Be aware that commercially available SPE columns can be a source of fatty acid contamination, particularly palmitic and stearic acid.[8] Using sorbent packed in glass barrels can mitigate this issue.[8] |
| Poor Analyte Solubility | Appropriate Final Solvent: Ensure the final extract is in a solvent that maintains the solubility of long-chain acyl-CoAs, such as a methanol/water mixture.[4] |
| Oxidation of Polyunsaturated Acyl Chain | Add Antioxidants: Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvents to prevent oxidation of the double bonds. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from different methods.
| Extraction Method | Analytes | Reported Recovery | Reference |
| Acetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 93-104% (tissue extraction), 83-90% (solid-phase extraction) | [5] |
| Modified method with KH2PO4 buffer, 2-propanol, acetonitrile, and oligonucleotide purification column | Endogenous long-chain acyl-CoAs | 70-80% | [7] |
| Methanol with high salt concentration (2 M ammonium (B1175870) acetate) | Long-chain acyl-CoAs | ~20% (re-extraction of dry residue) | [9] |
| Methanol with high salt and 1 mg/ml acyl-CoA-binding protein | Long-chain acyl-CoAs | ~55% | [9] |
Experimental Protocols
Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[4][7]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[4]
-
-
Extraction:
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Carefully collect the upper phase containing the acyl-CoAs.[10]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Equilibration: Equilibrate the column with 1-2 column volumes of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the collected supernatant from the extraction step onto the SPE column.
-
Washing:
-
Wash the column with 1-2 column volumes of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash with 1-2 column volumes of water.
-
Wash with 1-2 column volumes of methanol.
-
-
Elution: Elute the acyl-CoAs with 1-2 column volumes of 5% NH4OH in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol/water mixture).
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
Caption: Simplified signaling pathway of PUFA-induced ferroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: (9Z,12Z)-pentadecadienoyl-CoA Stability and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the enzymatic degradation of (9Z,12Z)-pentadecadienoyl-CoA during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and accurate analysis of this odd-chain polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in my experimental samples?
A1: The primary routes of enzymatic degradation for this compound are mitochondrial and peroxisomal β-oxidation. Key enzymes involved include:
-
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial enzymes catalyze the initial step of β-oxidation. For a C15:2 acyl-CoA, various ACADs with differing chain-length specificities may be involved.
-
Acyl-CoA Oxidases (ACOX): Located in peroxisomes, these enzymes also catalyze the first step of β-oxidation, particularly for very long-chain and some unsaturated fatty acyl-CoAs.
-
Enoyl-CoA Isomerase and Dienoyl-CoA Reductase: These auxiliary enzymes are essential for the metabolism of polyunsaturated fatty acids like this compound, as they rearrange the double bonds to allow the core β-oxidation machinery to proceed.[1][2][3]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing coenzyme A and the free fatty acid, effectively removing the substrate from the degradation pathway.
Q2: What are the optimal storage conditions to maintain the stability of this compound stock solutions?
A2: To minimize chemical and enzymatic degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term stability. For short-term use, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.
-
Solvent: Prepare stock solutions in an anhydrous organic solvent such as ethanol (B145695) or acetonitrile. For aqueous buffers, use a pH range of 6.0-7.0 and prepare fresh solutions for each experiment.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyunsaturated fatty acyl chain.
-
Additives: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic stock solution to further prevent lipid peroxidation.
Q3: I am observing rapid loss of my this compound during my cell-based assay. What could be the cause?
A3: Rapid degradation in a cellular context is likely due to active metabolism by the cells. The β-oxidation pathways in mitochondria and peroxisomes are highly active in most cell types. To address this, you can:
-
Use Enzyme Inhibitors: Add specific inhibitors for acyl-CoA dehydrogenases and/or acyl-CoA oxidases to your assay medium.
-
Optimize Incubation Time: Reduce the incubation time of your experiment to minimize the extent of metabolic degradation.
-
Use Cell Lysates: If studying a specific enzymatic reaction, consider using cell lysates where you can have more control over the reaction conditions and add a cocktail of inhibitors for other pathways.
Troubleshooting Guides
Issue 1: High variability in replicate measurements of this compound concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling: | Ensure all samples are processed identically and kept on ice throughout the procedure to minimize enzymatic activity. |
| Precipitation of the acyl-CoA: | Visually inspect solutions for any precipitation. If observed, gently warm the solution to 37°C to redissolve the compound before use. Ensure the buffer concentration is sufficient to maintain solubility. |
| Pipetting errors: | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of viscous organic stock solutions. |
| Adsorption to plasticware: | Use low-retention polypropylene (B1209903) tubes and pipette tips to minimize loss of the amphipathic this compound. |
Issue 2: No or low signal when analyzing this compound by LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Complete degradation of the analyte: | Prepare a fresh stock solution and analyze a standard to confirm instrument performance. Re-evaluate the experimental workflow to identify and minimize steps where degradation could occur (e.g., prolonged incubation at room temperature, presence of active enzymes). |
| Poor ionization efficiency: | Optimize mass spectrometry source parameters. Consider using a different ionization mode (e.g., negative ion mode) or adding a post-column modifier to enhance signal. |
| Suboptimal chromatographic separation: | Adjust the mobile phase composition and gradient to ensure proper retention and peak shape of this compound on the reversed-phase column. |
| Matrix effects from complex samples: | Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. Incorporate a stable isotope-labeled internal standard to correct for matrix effects. |
Strategies to Minimize Enzymatic Degradation
To preserve the integrity of this compound during your experiments, a multi-pronged approach targeting the key degradation pathways is recommended.
Inhibitor Cocktails
The use of a cocktail of enzyme inhibitors is a highly effective strategy. The table below summarizes potential inhibitors for the major classes of degradative enzymes. It is recommended to perform pilot experiments to determine the optimal concentration of each inhibitor for your specific experimental system, as high concentrations can sometimes lead to off-target effects.
| Enzyme Class | Inhibitor | Mechanism of Action | Typical Working Concentration | Reference |
| Acyl-CoA Dehydrogenases (ACADs) | 2-Pentynoyl-CoA | Mechanism-based irreversible inhibitor | 10-100 µM | [4] |
| 2-Mercaptoacetate | Competitive inhibitor (active metabolite is 2-mercaptoacetyl-CoA) | 1-5 mM | ||
| Acyl-CoA Oxidases (ACOX) | Oct-2-en-4-ynoyl-CoA | Specific irreversible inhibitor | 5-50 µM | |
| Acetyl-CoA | Competitive inhibitor | 100-500 µM | [5][6] | |
| Acyl-CoA Thioesterases (ACOTs) | Malonyl-CoA | Allosteric inhibitor of some ACOTs | 10-50 µM | [7] |
Note: The optimal inhibitor concentrations can vary depending on the cell type, tissue, or enzyme preparation being used. Always perform a dose-response curve to determine the effective concentration with minimal off-target effects.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Lysate
This protocol provides a method to evaluate the stability of this compound in a cellular environment and to test the efficacy of inhibitory strategies.
Materials:
-
This compound stock solution (in ethanol)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with and without inhibitor cocktail
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (with or without inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Stability Assay:
-
Spike the clarified cell lysate with this compound to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples vigorously.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Monitor the parent and a characteristic fragment ion for this compound.
-
Quantify the remaining amount of this compound at each time point.
-
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This spectrophotometric assay measures the activity of ACADs by monitoring the reduction of a dye.
Materials:
-
Purified mitochondria or cell lysate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, ETF, and DCPIP.
-
-
Assay Initiation:
-
Add the mitochondrial preparation or cell lysate to the cuvette and incubate for 2-3 minutes at 30°C to establish a baseline.
-
Initiate the reaction by adding this compound.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of absorbance change is proportional to the ACAD activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the experimental workflow and major enzymatic degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. aocs.org [aocs.org]
- 2. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 3. fatty acid β-oxidation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the malonyl coenzyme A decarboxylation and the condensation reaction of fatty acid synthesis. Application to the study of malonyl coenzyme A inactivated chicken liver fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Sensitivity for (9Z,12Z)-Pentadecadienoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (9Z,12Z)-pentadecadienoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound.[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
A2: To improve signal intensity, consider the following:
-
Optimize Sample Preparation: Rapidly quench metabolic activity and keep samples on ice to prevent degradation.[3] Use of antioxidants during extraction can mitigate the oxidation of polyunsaturated acyl-CoAs.
-
Enhance Chromatographic Resolution: Employ a C18 reversed-phase column with a suitable ion-pairing agent or a high pH mobile phase to improve peak shape and separation from other lipid species.[1][2]
-
Fine-tune Mass Spectrometer Parameters: Optimize the spray voltage, source temperature, and collision energy for the specific multiple reaction monitoring (MRM) transition of this compound.
Q3: What are the characteristic MRM transitions for this compound?
A3: For this compound (C15:2-CoA), the protonated molecule [M+H]⁺ would be the precursor ion. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.3 Da). Therefore, a primary MRM transition to monitor would be:
| Precursor Ion (m/z) | Product Ion (m/z) |
| Calculated value | Calculated value |
(Note: The exact m/z values should be determined empirically using a synthesized standard of this compound.)
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₁₅- this compound). If unavailable, an odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not typically abundant in most biological systems.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Degradation of this compound: Polyunsaturated acyl-CoAs are prone to oxidation and enzymatic degradation.[3] 2. Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix. 3. Suboptimal MS Parameters: Incorrect precursor/product ion masses or insufficient collision energy. | 1. Work quickly on ice. Add antioxidants like BHT to the extraction solvent. Store extracts at -80°C under inert gas (e.g., argon or nitrogen). 2. Ensure the chosen extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is validated for polyunsaturated acyl-CoAs. 3. Infuse a synthesized standard to optimize all MS parameters. |
| Poor Peak Shape | 1. Secondary Interactions with the Column: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase. 2. Inappropriate Mobile Phase pH: The pH can affect the ionization state of the molecule. | 1. Use a column with end-capping. The addition of a low concentration of a weak acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape. 2. Experiment with mobile phase pH; a higher pH (around 8-10) with an appropriate buffer can improve peak symmetry for acyl-CoAs.[1][2] |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. 2. Contaminated LC-MS System: Build-up of contaminants in the solvent lines, injector, or mass spectrometer source. | 1. Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate the analyte from interfering compounds. 2. Flush the LC system with a strong solvent wash. Clean the mass spectrometer source components according to the manufacturer's instructions. |
| Inconsistent Quantification | 1. Variable Extraction Recovery: Inconsistent sample processing leading to variable loss of the analyte. 2. Instability in Autosampler: Degradation of the analyte in the autosampler over the course of a long analytical run. | 1. Ensure consistent and precise execution of the extraction protocol. Use a suitable internal standard added at the beginning of the sample preparation process. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples in a randomized order to average out any time-dependent degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Lysis and Quenching:
-
Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v with 0.1% formic acid and an antioxidant such as 50 µM BHT) containing the internal standard (e.g., C17:0-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Calculated Precursor m/z > Calculated Product m/z
-
Internal Standard (e.g., C17:0-CoA): Known Precursor m/z > Known Product m/z
-
-
Optimization: The declustering potential, collision energy, and cell exit potential should be optimized for each transition by infusing a standard solution.
-
Quantitative Data Summary
The following table provides an example of quantitative results for this compound in a hypothetical experiment comparing control and treated cells.
| Sample Group | This compound (pmol/mg protein) | Standard Deviation |
| Control Cells | 1.25 | 0.15 |
| Treated Cells | 3.78 | 0.42 |
Visualizations
References
Dealing with matrix effects in the analysis of (9Z,12Z)-pentadecadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of (9Z,12Z)-pentadecadienoyl-CoA and other long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] For long-chain acyl-CoAs like this compound, the primary source of matrix effects in biological samples such as plasma or tissue homogenates are phospholipids (B1166683).[3] These highly abundant lipids can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to inaccurate quantification.[3]
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][2] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]
Q3: What is the best way to compensate for matrix effects in my quantitative assay?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.
Q4: Are there commercially available stable isotope-labeled standards for this compound?
A4: The availability of specific SIL-IS can vary. While standards for more common long-chain acyl-CoAs are available, a custom synthesis might be required for this compound. An alternative is to use a structurally similar odd-chain fatty acyl-CoA as an internal standard, such as C15:0-CoA or C17:0-CoA, although a SIL-IS of the specific analyte is always preferred for the most accurate results.[4] Another powerful, though more complex, approach is the use of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to generate a mixture of labeled acyl-CoAs to be used as internal standards.[2][5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low and/or inconsistent signal intensity for this compound. | Ion suppression due to co-eluting matrix components, primarily phospholipids. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation.[9][10] Consider specialized phospholipid removal products.2. Modify Chromatography: Adjust the chromatographic gradient to better separate the analyte from the region where phospholipids elute.3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| Poor peak shape (tailing or fronting). | 1. Interaction of the phosphate (B84403) groups of the CoA moiety with metal surfaces in the LC system (column, tubing).2. Column overload or contamination. | 1. Use a Metal-Free or PEEK-lined Column: This can significantly reduce interactions with metal surfaces and improve peak shape for phosphorylated compounds.2. Column Maintenance: Ensure the column is not overloaded and is properly washed between injections to remove contaminants. |
| High background noise in the chromatogram. | Incomplete removal of matrix components during sample preparation. | Improve Sample Preparation: Utilize a more selective sample preparation technique like Solid-Phase Extraction (SPE) to obtain a cleaner extract. |
| Inconsistent results between different sample lots or batches. | Variability in the matrix composition between samples leading to different degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in matrix effects.2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects. |
Data on Sample Preparation Methods
The choice of sample preparation method is critical for minimizing matrix effects and ensuring high analyte recovery. Below is a summary of expected performance for common techniques.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Mitigation | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% | Poor | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate | Can provide cleaner extracts than PPT. | Can be time-consuming, may have lower recovery for more polar analytes, and still may not completely remove phospholipids. |
| Solid-Phase Extraction (SPE) | 85 - >95%[9] | Excellent | Highly effective at removing phospholipids and other interferences, leading to minimal matrix effects and high analyte recovery.[9][10] | More time-consuming and costly than PPT, may require method development. |
| HybridSPE®-Phospholipid | >90% | Excellent | Combines protein precipitation with selective phospholipid removal in a simple workflow. | Higher cost than standard PPT. |
| TurboFlow™ Technology | >90% | Excellent | Online sample cleanup that effectively removes phospholipids. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Plasma sample
-
This compound standard
-
Stable isotope-labeled internal standard (if available)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
C18 SPE cartridge
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard. Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Solvent Evaporation: Dry the eluent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general method; parameters should be optimized for your specific instrument.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A PEEK-lined or metal-free column is recommended.
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoA. For example: 0-2 min, 20% B; 2-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 20% B; 12.1-15 min, re-equilibrate at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[11][12][13] The precursor ion will be the [M+H]⁺ of this compound.
-
Collision Energy: Optimize for the specific MRM transition.
Visualizations
Metabolic Context of this compound
This compound is derived from its corresponding fatty acid, pentadecadienoic acid (C15:2). The metabolism of odd-chain fatty acids is distinct from even-chain fatty acids, ultimately yielding propionyl-CoA which can enter the TCA cycle.
Signaling Pathways Influenced by Pentadecanoic Acid (C15:0)
While specific signaling for the di-unsaturated C15:2 is less characterized, its saturated counterpart, pentadecanoic acid (C15:0), has been shown to modulate several key cellular signaling pathways.[14][15] It is plausible that this compound could have similar or related effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 13. researchgate.net [researchgate.net]
- 14. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
Refinement of protocols for the synthesis of high-purity (9Z,12Z)-pentadecadienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of high-purity (9Z,12Z)-pentadecadienoyl-CoA. This resource includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and quantitative data to support your experimental work.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis and purification of this compound.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors throughout the synthesis and purification process. Here’s a breakdown of potential causes and solutions:
-
Incomplete Activation of the Fatty Acid: The initial step of forming a mixed anhydride (B1165640) with isobutyl chloroformate is critical.
-
Troubleshooting:
-
Ensure your (9Z,12Z)-pentadecadienoic acid is of high purity and free of moisture.
-
Use freshly opened or distilled triethylamine (B128534) (TEA) and isobutyl chloroformate.
-
Perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen) and at the recommended low temperature (-15°C) to prevent side reactions.
-
-
-
Degradation of the Product: this compound is susceptible to oxidation and hydrolysis.
-
Troubleshooting:
-
Use degassed solvents to minimize dissolved oxygen.
-
Work quickly and keep samples on ice or at 4°C whenever possible.
-
After purification, store the final product under an inert atmosphere at -80°C.
-
-
-
Inefficient Purification: Loss of product can occur during the HPLC purification step.
-
Troubleshooting:
-
Optimize your HPLC gradient to ensure good separation of the product from unreacted starting materials and byproducts.
-
Ensure the collection window for your product peak is accurate.
-
Minimize the number of purification steps and sample transfers.
-
-
Question: I am observing multiple peaks in my HPLC chromatogram during the final purification. What are these impurities and how can I avoid them?
Answer: The presence of multiple peaks indicates impurities in your sample. Common contaminants include:
-
Unreacted Coenzyme A (CoASH): This will typically elute earlier than the acyl-CoA product.
-
Avoidance: Ensure the mixed anhydride is added slowly to the CoASH solution to allow for efficient reaction. A slight excess of the activated fatty acid can be used, but this will need to be removed during purification.
-
-
Coenzyme A Disulfide (CoA-S-S-CoA): This forms from the oxidation of CoASH.
-
Avoidance: Prepare the CoASH solution immediately before use with degassed, ice-cold buffer. The addition of a small amount of a reducing agent like DTT to the CoASH solution can help, but it will need to be removed during purification.
-
-
Isomers of this compound: The cis double bonds can isomerize to the more stable trans configuration, especially if exposed to heat or light.
-
Avoidance: Protect your reaction and samples from light. Avoid high temperatures during solvent evaporation and other steps.
-
-
Hydrolyzed Product: The thioester bond can be hydrolyzed back to the free fatty acid and CoASH.
-
Avoidance: Maintain a slightly acidic to neutral pH during purification and storage. Avoid strongly basic conditions.
-
Question: How can I confirm the identity and purity of my final this compound product?
Answer: A combination of analytical techniques is recommended for confirmation:
-
HPLC: A single, sharp peak at the expected retention time on a C18 reverse-phase column is a good indicator of purity. Co-injection with an analytical standard, if available, can confirm the retention time.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the product. Electrospray ionization (ESI) in positive mode should show the expected [M+H]⁺ ion.
-
UV-Vis Spectroscopy: The adenine (B156593) ring of Coenzyme A has a characteristic absorbance maximum at 260 nm. This can be used to quantify the concentration of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best method for storing this compound and for how long is it stable?
A1: For long-term storage, it is recommended to dissolve the purified product in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5), aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -80°C under an inert atmosphere (argon or nitrogen). When stored properly, it should be stable for several months. For short-term use, solutions can be kept at 4°C for a few days.
Q2: Can I use a different method to activate the fatty acid?
A2: Yes, other methods for activating the carboxylic acid can be used, such as conversion to an acyl imidazole (B134444) using carbonyldiimidazole (CDI) or to an N-hydroxysuccinimide (NHS) ester. The mixed anhydride method is often preferred due to its rapid reaction time and relatively high yield.
Q3: Is it necessary to use HPLC for purification?
A3: For achieving high purity (>95%), HPLC is the recommended method as it provides excellent separation of the desired product from structurally similar impurities. For applications where lower purity is acceptable, solid-phase extraction (SPE) on a C18 cartridge may be a viable alternative for removing excess salts and unreacted fatty acids.
Q4: What are the critical safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should be followed. In particular, isobutyl chloroformate and triethylamine are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Tetrahydrofuran (THF) is flammable. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Starting Materials | ||
| (9Z,12Z)-pentadecadienoic acid | 10 µmol | High purity is essential. |
| Coenzyme A (trilithium salt) | 8 µmol | Use a high-quality source. |
| Triethylamine | 12 µmol | Must be anhydrous. |
| Isobutyl chloroformate | 11 µmol | Use fresh. |
| Reaction Conditions | ||
| Activation Temperature | -15°C | Critical for minimizing side reactions. |
| Coupling Temperature | 4°C | Maintain on ice. |
| Purification | ||
| HPLC Column | C18 reverse-phase | e.g., 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3 | |
| Mobile Phase B | Acetonitrile | |
| Expected Outcome | ||
| Purity | >95% | As determined by HPLC at 260 nm. |
| Yield | 40-60% | Varies depending on reaction scale and purification efficiency. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
Materials:
-
(9Z,12Z)-pentadecadienoic acid
-
Triethylamine (TEA), anhydrous
-
Isobutyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A (CoASH), trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 7.5), ice-cold and degassed
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Mixed Anhydride (Fatty Acid Activation): a. In a dry glass vial under an inert atmosphere, dissolve 10 µmol of (9Z,12Z)-pentadecadienoic acid in 200 µL of anhydrous THF. b. Cool the solution to -15°C in a dry ice/acetone bath. c. Add 12 µmol of anhydrous TEA and mix gently. d. Slowly add 11 µmol of isobutyl chloroformate. e. Stir the reaction at -15°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Preparation of the Coenzyme A Solution: a. Immediately before use, dissolve 8 µmol of CoASH in 1 mL of ice-cold, degassed 0.5 M sodium bicarbonate buffer (pH 7.5).
-
Coupling Reaction: a. Slowly add the mixed anhydride solution (from step 1) to the CoASH solution (from step 2) with gentle stirring on ice. b. Allow the reaction to proceed on ice for 1 hour.
-
Quenching and Preparation for Purification: a. Acidify the reaction mixture to approximately pH 5.5 with 1 M HCl. b. Centrifuge the mixture to pellet any precipitate. c. Filter the supernatant through a 0.22 µm filter before HPLC purification.
Protocol 2: Purification of this compound by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phases:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the filtered reaction mixture onto the column.
-
Gradient Elution:
-
Start with 5% Mobile Phase B for 5 minutes.
-
Increase to 90% Mobile Phase B over 40 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Detection and Collection: Monitor the elution at 260 nm. Collect the peak corresponding to this compound.
-
Post-Purification: a. Immediately freeze the collected fractions containing the pure product. b. Lyophilize to obtain the final product as a white powder. c. Store at -80°C under an inert atmosphere.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Validation & Comparative
Comparative Analysis of (9Z,12Z)-Pentadecadienoyl-CoA and Other C15 Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (9Z,12Z)-pentadecadienoyl-CoA and other C15 acyl-CoAs, with a focus on the well-studied pentadecanoyl-CoA. This document synthesizes available experimental data, details relevant analytical methodologies, and visualizes key metabolic pathways to facilitate further research and development in this area.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling.[1][2] While even-chain acyl-CoAs are the most common, odd-chain variants, particularly those with 15 carbon atoms (C15), have garnered increasing interest for their unique metabolic fates and biological activities. Pentadecanoyl-CoA, the saturated C15 acyl-CoA, is recognized as a biomarker for dairy fat intake and has been linked to various health benefits.[3][4] In contrast, polyunsaturated C15 acyl-CoAs, such as this compound, are less characterized, though their presence in certain natural sources like marine algae suggests distinct biological roles.[5][6][7] This guide aims to provide a comparative analysis of the saturated pentadecanoyl-CoA and the di-unsaturated this compound, offering insights into their metabolism, potential functions, and the experimental approaches to study them.
Data Presentation: A Comparative Overview
Due to the limited direct experimental data on this compound, this section presents a comparative summary based on established knowledge of pentadecanoyl-CoA and general principles of polyunsaturated fatty acid (PUFA) metabolism.
| Property | Pentadecanoyl-CoA (C15:0-CoA) | This compound (C15:2-CoA) | References |
| Structure | Saturated 15-carbon acyl chain | 15-carbon acyl chain with two cis double bonds at positions 9 and 12 | Inferred |
| Primary Source | Dairy products, ruminant meat, endogenous synthesis | Likely marine algae and some plants | [5][6][7][8] |
| Metabolic Precursor | Pentadecanoic acid | Pentadecadienoic acid | Inferred |
| Beta-Oxidation Endpoint | Propionyl-CoA | Propionyl-CoA (with additional enzymatic steps for double bonds) | [4][8][9] |
| Biological Significance | Biomarker for dairy intake, associated with reduced risk of cardiovascular disease and type 2 diabetes. | Largely uncharacterized, potential role in inflammation and signaling based on other PUFAs. | [3][4][10] |
| Known Signaling Roles | Precursor for anaplerotic succinyl-CoA, influencing mitochondrial function. | Unknown, but other PUFAs are precursors for signaling molecules like eicosanoids. | [4][9] |
Metabolic Pathways
The metabolic fates of saturated and unsaturated acyl-CoAs differ significantly, particularly in their catabolism.
Metabolism of Pentadecanoyl-CoA
Pentadecanoyl-CoA undergoes beta-oxidation in a pathway similar to that of even-chain fatty acids. However, the final round of oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle. This anaplerotic replenishment of the citric acid cycle is a key feature of odd-chain fatty acid metabolism and is thought to contribute to their beneficial health effects.[4][9]
Hypothetical Metabolism of this compound
The metabolism of polyunsaturated fatty acyl-CoAs requires additional enzymes to handle the double bonds. For this compound, beta-oxidation would proceed normally until the double bonds are encountered. An isomerase would be required to shift the position and stereochemistry of the cis double bond to a trans configuration, which is a substrate for enoyl-CoA hydratase. For a di-unsaturated acyl-CoA like this, a reductase would also be necessary to reduce one of the double bonds. The final products would still be acetyl-CoA and propionyl-CoA.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyunsaturated Fatty Acids of Marine Macroalgae: Potential for Nutritional and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Emerging Potential of (9Z,12Z)-Pentadecadienoyl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of biomarkers for metabolic diseases is in continuous evolution, moving beyond traditional metrics to explore the nuanced roles of specific molecules in disease pathogenesis. Among the novel candidates, the long-chain acyl-CoA, (9Z,12Z)-pentadecadienoyl-CoA, presents a compelling, albeit largely unexplored, avenue of investigation. This guide provides a comparative analysis of its potential as a biomarker against established and emerging markers for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and type 2 diabetes. While direct evidence for this compound is nascent, this document synthesizes related findings on its precursor fatty acids and the broader class of odd-chain fatty acids to build a case for its validation.
Introduction to this compound and its Metabolic Context
This compound is the activated form of (9Z,12Z)-pentadecadienoic acid, a 15-carbon polyunsaturated fatty acid. As an acyl-CoA, it stands at a critical metabolic crossroads, poised for entry into either anabolic pathways, such as complex lipid synthesis, or catabolic pathways like beta-oxidation. The enzymes responsible for its synthesis, long-chain acyl-CoA synthetases (LACSs), exhibit substrate specificity that could regulate its intracellular concentration and subsequent metabolic fate[1][2][3].
Recent research has brought odd-chain fatty acids, particularly the saturated pentadecanoic acid (C15:0), to the forefront of metabolic research. Higher circulating levels of C15:0 have been inversely associated with the risk of type 2 diabetes and are linked to improved insulin sensitivity[4][5][6][7]. Furthermore, studies suggest a protective role for C15:0 in NAFLD and cardiovascular disease[8][9][10]. While (9Z,12Z)-pentadecadienoic acid is an unsaturated counterpart, the general findings for C15 fatty acids provide a strong rationale for investigating their CoA esters as potential biomarkers.
Comparative Analysis of Biomarkers for Metabolic Diseases
The validation of a new biomarker requires rigorous comparison against existing standards. The following table summarizes the performance characteristics of this compound (projected) against established and other emerging biomarkers for metabolic diseases.
| Biomarker Category | Specific Biomarker | Method of Detection | Advantages | Disadvantages | Association with Metabolic Disease |
| Traditional Clinical Markers | Fasting Glucose & HbA1c | Enzymatic Assays, HPLC | Well-established, widely available, standardized | Reflect later stages of disease, influenced by recent diet and other factors | Gold standard for diabetes diagnosis and monitoring[11]. |
| Lipid Panel (Triglycerides, HDL, LDL) | Enzymatic Assays | Standardized, predictive of cardiovascular risk | Can be normal in some individuals with metabolic dysfunction, not specific to liver health | Dyslipidemia is a key feature of metabolic syndrome[6]. | |
| Alanine Aminotransferase (ALT) | Enzymatic Assay | Inexpensive, widely used for liver health screening | Lacks sensitivity and specificity for NAFLD; can be normal in advanced fibrosis[12][13]. | Elevated levels suggest liver damage. | |
| Established Protein Biomarkers | Adiponectin | ELISA | Reflects insulin sensitivity and inflammation | Levels can be influenced by multiple factors beyond metabolic health | Inversely correlated with insulin resistance and NAFLD severity[11]. |
| Fetuin-A | ELISA | Implicated in insulin resistance and inflammation | Not specific to a single metabolic disease | Positively correlated with insulin resistance and risk of type 2 diabetes[14]. | |
| Emerging Lipidomic Markers | Ceramides | Mass Spectrometry | Mechanistically linked to insulin resistance and lipotoxicity | Technically demanding assays, lack of standardization | Elevated levels are associated with insulin resistance and cardiovascular disease[15]. |
| Branched-Chain Amino Acids (BCAAs) | Mass Spectrometry, NMR | Strong association with insulin resistance and future diabetes risk | Influenced by dietary protein intake | Elevated levels are a predictive biomarker for type 2 diabetes[16]. | |
| Potential Novel Acyl-CoA Marker | This compound | Mass Spectrometry | Potentially reflects both dietary intake and endogenous metabolism of odd-chain fatty acids; may provide a more direct measure of a metabolically active pool compared to the free fatty acid. | Currently lacks direct clinical validation data; requires specialized and sensitive analytical methods. | Hypothesized to be protective, based on inverse association of its precursor (C15:0) with type 2 diabetes and NAFLD[4][8][9]. |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker necessitates robust and reproducible experimental methodologies. The primary approach for the quantification of acyl-CoAs from biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Plasma/Tissue by LC-MS/MS
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Procedure:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection. For plasma, use fresh samples with protease and phosphatase inhibitors.
-
Homogenize frozen tissue or plasma in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).
-
Internal standards should include a structurally similar, stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled pentadecanoyl-CoA) to correct for extraction efficiency and matrix effects.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extraction can be further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs[17].
-
2. LC-MS/MS Analysis:
-
Objective: To separate and specifically quantify this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phases: A gradient elution using an aqueous mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for high specificity and sensitivity. The transitions would be specific for the precursor ion (the molecular weight of this compound) and its characteristic fragment ions.
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of the analyte in the sample.
-
Procedure:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and the process of biomarker validation is crucial for understanding the potential of this compound.
References
- 1. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. | Semantic Scholar [semanticscholar.org]
- 6. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. 18thcenturydiary.org.uk [18thcenturydiary.org.uk]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonalcoholic Fatty Liver Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonalcoholic fatty liver disease in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of (9Z,12Z)-Pentadecadienoyl-CoA and Linoleoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of fatty acyl-CoAs is paramount for elucidating their roles in metabolic and signaling pathways. This guide provides a comprehensive functional comparison between the common even-chain polyunsaturated fatty acyl-CoA, linoleoyl-CoA, and the less prevalent odd-chain polyunsaturated fatty acyl-CoA, (9Z,12Z)-pentadecadienoyl-CoA. Due to a scarcity of direct experimental data on this compound, this comparison combines established knowledge of linoleoyl-CoA with inferred metabolic pathways for its odd-chain counterpart based on general principles of lipid metabolism.
Introduction
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid (C18:2), is a key intermediate in a multitude of metabolic processes, including energy production via β-oxidation and the synthesis of signaling molecules like eicosanoids. In contrast, this compound, the activated form of (9Z,12Z)-pentadecadienoic acid (C15:2), represents an odd-chain polyunsaturated fatty acyl-CoA. While the metabolism of odd-chain saturated fatty acids is understood to yield propionyl-CoA, which can enter the citric acid cycle, the metabolic fate and signaling functions of their polyunsaturated counterparts are not as well-characterized. This guide aims to provide a comparative framework for these two molecules, highlighting their structural differences and the potential functional implications.
Structural and Physical Properties
A fundamental distinction between these two molecules lies in their carbon chain length and the resulting metabolic products. This difference is expected to influence their interaction with enzymes and their ultimate physiological roles.
| Property | This compound | Linoleoyl-CoA |
| Chemical Formula | C36H58N7O17P3S | C39H66N7O17P3S[1] |
| Molecular Weight | ~973.8 g/mol | 1030.0 g/mol [1] |
| Fatty Acyl Chain | C15:2 (n-3 or n-6) | C18:2 (n-6) |
| Terminal Methyl Group | Odd Carbon Number | Even Carbon Number |
| Primary β-Oxidation Product | Propionyl-CoA | Acetyl-CoA |
Metabolic Pathways: A Comparative Overview
The metabolic fates of this compound and linoleoyl-CoA are dictated by their distinct carbon chain lengths. Linoleoyl-CoA is a well-established precursor for the synthesis of arachidonic acid and subsequent eicosanoids. The metabolism of this compound is less understood but is hypothesized to undergo similar desaturation and elongation processes, albeit with different end products.
β-Oxidation Pathway Comparison
The most significant metabolic divergence is in their β-oxidation. Even-chain fatty acyl-CoAs like linoleoyl-CoA are catabolized to acetyl-CoA units. In contrast, odd-chain fatty acyl-CoAs, after successive rounds of β-oxidation, yield a final three-carbon unit, propionyl-CoA.
Elongation and Desaturation Pathways
Linoleoyl-CoA is the primary substrate for the synthesis of longer-chain omega-6 fatty acids. It is sequentially metabolized by Δ6-desaturase, elongase, and Δ5-desaturase to produce arachidonoyl-CoA, the precursor to a wide array of signaling molecules. While experimental evidence is lacking, it is plausible that this compound could also serve as a substrate for desaturase and elongase enzymes, leading to the synthesis of longer-chain odd-numbered polyunsaturated fatty acids.
Functional Roles in Signaling
The downstream metabolites of linoleoyl-CoA, particularly arachidonic acid, are precursors to prostaglandins, leukotrienes, and other eicosanoids that are critical regulators of inflammation, immunity, and cellular signaling. The potential signaling roles of metabolites derived from this compound are currently unknown. If this odd-chain fatty acyl-CoA is metabolized to longer-chain odd-numbered polyunsaturated fatty acids, these could potentially give rise to novel signaling molecules with unique biological activities that warrant further investigation.
Experimental Protocols
To facilitate further research in this area, we provide outlines of key experimental protocols for the analysis of these fatty acyl-CoAs.
Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted for the extraction of a broad range of acyl-CoA species.
Materials:
-
Tissue or cell pellet
-
100 mM KH2PO4 buffer, pH 4.9
-
Saturated (NH4)2SO4
-
Acetonitrile
-
Internal standards (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenize the frozen tissue or cell pellet in ice-cold 100 mM KH2PO4 buffer containing the internal standard.
-
Add isopropanol and re-homogenize.
-
Add saturated (NH4)2SO4 and acetonitrile, and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the upper (acetonitrile) phase containing the acyl-CoAs.
-
Dilute the extract with 100 mM KH2PO4 buffer (pH 4.9) before analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and quantification of individual acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
General LC-MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute acyl-CoAs of varying chain lengths and saturation.
-
MS Detection: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA.
Conclusion and Future Directions
While linoleoyl-CoA is a well-characterized and vital component of cellular metabolism and signaling, the functional role of this compound remains largely unexplored. Based on our understanding of fatty acid metabolism, its odd-chain length represents a key point of divergence, leading to the production of propionyl-CoA upon β-oxidation. The potential for this molecule to be a substrate for the synthesis of novel odd-chain polyunsaturated fatty acids and their downstream signaling metabolites presents an exciting avenue for future research.
Further studies employing advanced analytical techniques such as lipidomics, combined with enzymatic assays and cell-based models, are necessary to fully elucidate the metabolic fate and biological functions of this compound. A deeper understanding of the interplay between even- and odd-chain polyunsaturated fatty acyl-CoAs could provide valuable insights into metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.
References
Cross-Validation of Analytical Methods for (9Z,12Z)-Pentadecadienoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like (9Z,12Z)-pentadecadienoyl-CoA is critical for advancing our understanding of cellular metabolism and disease pathology. This guide provides a comparative analysis of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented here is synthesized from established methodologies for the analysis of long-chain acyl-CoAs, providing a framework for the cross-validation of methods for this compound.
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. While LC-MS/MS has emerged as a highly sensitive and specific technique for acyl-CoA analysis, HPLC-UV offers a more accessible and cost-effective alternative.[1]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for LC-MS/MS and HPLC-UV methods based on data from the analysis of similar long-chain acyl-CoAs. These parameters are crucial for evaluating the suitability of each method for specific research needs.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 1-10 fmol[1] | ~120 pmol (with derivatization)[1] |
| Limit of Quantitation (LOQ) | 5-50 fmol[1] | 0.004-0.232 mg/mL (for fatty acids)[2][3] |
| Linearity (R²) | >0.99[1][4] | >0.99[1] |
| Precision (%RSD) | < 5%[1][5] | < 15%[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] |
| Throughput | High[1] | Moderate |
Experimental Protocols and Workflows
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of acyl-CoAs using LC-MS/MS and HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for the quantification of low-abundance lipids like this compound.[1] The method involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.
Sample Preparation:
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. A common procedure for tissue samples involves the following steps:
-
Homogenization: Tissues are homogenized in a cold buffer, such as 100 mM KH2PO4.[6]
-
Extraction: Acyl-CoAs are extracted using an organic solvent mixture, such as isopropanol (B130326) or an acetonitrile (B52724)/methanol/water mixture.[7][8] Solid-phase extraction (SPE) can also be employed for cleaner samples.[1]
-
Purification: The extract is often washed with a non-polar solvent like petroleum ether to remove neutral lipids.[7]
-
Reconstitution: The final extract is dried down and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis:
-
Chromatography: A C18 reversed-phase column is typically used for separation.[1][8] The mobile phases often consist of an aqueous component with an additive like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile.[9] A gradient elution is employed to separate the acyl-CoAs.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[5] Quantification is achieved using multiple reaction monitoring (MRM) to monitor specific precursor and product ion transitions for this compound and an internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique that can be used for the quantification of acyl-CoAs, although it generally offers lower sensitivity and specificity compared to LC-MS/MS.[10] The method relies on the inherent UV absorbance of the adenine (B156593) moiety in the CoA molecule.
Sample Preparation:
The sample preparation for HPLC-UV is similar to that for LC-MS/MS, aiming to isolate the acyl-CoAs from the biological matrix.[6] However, due to the lower sensitivity of UV detection, a larger starting amount of sample may be required.
HPLC-UV Analysis:
-
Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, run in a gradient mode.[2]
-
UV Detection: The eluent is monitored by a UV detector, typically at a wavelength of around 260 nm, which corresponds to the maximum absorbance of the adenine ring in coenzyme A.[3] Quantification is performed by comparing the peak area of the analyte to that of a standard curve.
Logical Framework for Cross-Validation
A robust cross-validation study is essential to ensure the accuracy and reliability of analytical data. This involves analyzing the same set of samples by both LC-MS/MS and HPLC-UV and comparing the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of (9Z,12Z)-Pentadecadienoyl-CoA: A High-Resolution Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid molecules is paramount in understanding their biological function and in the development of targeted therapeutics. (9Z,12Z)-Pentadecadienoyl-CoA, a polyunsaturated fatty acyl-coenzyme A, presents a significant analytical challenge due to the presence of structural isomers. High-resolution mass spectrometry (HRMS), coupled with advanced fragmentation techniques, provides a powerful platform for the unambiguous identification of such molecules. This guide offers a comparative overview of HRMS-based methodologies for confirming the identity of this compound, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry for Accurate Mass Determination
The foundational step in the identification of this compound is the determination of its accurate mass using HRMS. The high resolving power of instruments like Orbitrap or TOF mass spectrometers allows for the measurement of the monoisotopic mass with high precision, enabling the confident assignment of the elemental composition.
Molecular Formula: C₃₆H₆₀N₇O₁₇P₃S
Calculated Monoisotopic Mass: 983.26882 Da
High-resolution mass spectrometry can readily distinguish the target analyte from other co-eluting species with different elemental compositions, a critical capability in the analysis of complex biological extracts.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While accurate mass confirms the elemental composition, it does not provide information about the location of the double bonds within the fatty acyl chain. Tandem mass spectrometry (MS/MS) is essential for this level of structural detail.
Conventional Collision-Induced Dissociation (CID)
In conventional CID, long-chain fatty acyl-CoAs exhibit a characteristic fragmentation pattern, primarily involving the coenzyme A moiety. In positive ion mode, a neutral loss of 507.0 Da is commonly observed, corresponding to the loss of the 3'-phospho-ADP portion. Another significant fragment ion is often detected at m/z 428, representing the phosphopantetheine moiety.
While these fragments confirm the presence of an acyl-CoA, they provide limited information about the structure of the fatty acyl chain itself, making it difficult to differentiate between isomers such as this compound and its other C15:2-CoA counterparts.
Advanced Techniques for Pinpointing Double Bond Positions
To overcome the limitations of conventional CID, several advanced techniques have been developed to induce fragmentation along the fatty acyl chain, thereby revealing the precise location of double bonds.
Paternò-Büchi (PB) Reaction Coupled with MS/MS
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound (e.g., acetone) to the double bonds of the lipid.[1][2] Subsequent MS/MS analysis of the resulting oxetane (B1205548) products leads to characteristic fragmentation patterns that pinpoint the original location of the double bonds.[1][3] This technique can be performed online, integrating the photochemical reaction directly with the mass spectrometer's ion source.[2]
Online Ozonolysis-Mass Spectrometry (Oz-MS)
Ozonolysis is a chemical reaction that specifically cleaves carbon-carbon double bonds.[4][5] In online Oz-MS, a stream of ozone is introduced into the mass spectrometer, where it reacts with the unsaturated lipid ions. The resulting ozonide products are then fragmented, yielding diagnostic ions that reveal the double bond positions.[4] This method provides unambiguous structural information without the need for offline derivatization.
Chemical Derivatization for Enhanced Fragmentation
Derivatization of the fatty acyl-CoA can be employed to direct fragmentation to the double bonds. Reagents such as dimethyl disulfide (DMDS) or N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to create derivatives that, upon fragmentation, yield specific ions indicative of the double bond locations.
Comparative Data Summary
The following table summarizes the expected key diagnostic data points for confirming the identity of this compound using different HRMS techniques.
| Technique | Key Diagnostic Data | Specificity for Isomer Differentiation |
| High-Resolution MS | Accurate mass measurement of the precursor ion (e.g., [M+H]⁺ at m/z 984.2761) | Low (confirms elemental composition only) |
| Conventional CID-MS/MS | Neutral loss of 507 Da from the precursor ion. Fragment ion at m/z 428. | Low (confirms acyl-CoA structure, not double bond position) |
| Paternò-Büchi Reaction-MS/MS | Diagnostic fragment ions resulting from the cleavage of the oxetane rings formed at the C9-C10 and C12-C13 positions. | High |
| Online Ozonolysis-MS | Aldehyde and Criegee ion products specific to the cleavage at the C9 and C12 double bonds. | High |
| Chemical Derivatization-MS/MS | Characteristic fragment ions from the derivatized double bonds at the C9 and C12 positions. | High |
Experimental Protocols
Sample Preparation
-
Extraction: Extract lipids from the biological matrix using a modified Bligh-Dyer or solid-phase extraction (SPE) method suitable for long-chain fatty acyl-CoAs.
-
Purification: Purify the acyl-CoA fraction using SPE with a C18 stationary phase.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/water with a small amount of ammonium (B1175870) hydroxide).
High-Resolution LC-MS/MS Analysis
-
Liquid Chromatography: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, such as water with ammonium hydroxide (B78521) and acetonitrile.
-
Mass Spectrometry:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Synapt G2-Si TOF).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire full scan spectra at a resolution of >70,000 to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion of this compound (m/z 984.2761 for [M+H]⁺) for fragmentation using higher-energy collisional dissociation (HCD) or CID.
-
Protocol for Paternò-Büchi Reaction-MS/MS
-
Reagent: Prepare a solvent system containing acetone (B3395972) (e.g., 50% acetone in the spray solvent).
-
Photochemistry: Irradiate the ESI plume with a UV lamp (e.g., 254 nm) to induce the Paternò-Büchi reaction.[3]
-
MS/MS Analysis: Select the protonated ion of the oxetane-modified this compound for MS/MS analysis to generate diagnostic fragment ions.
Protocol for Online Ozonolysis-MS
-
Ozone Generation: Generate a stable stream of ozone and introduce it into the ion source or a dedicated reaction cell within the mass spectrometer.
-
Ion Activation: Allow the precursor ions to react with ozone.
-
MS Analysis: Analyze the resulting fragment ions to determine the positions of the double bonds.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for the confirmation of this compound identity.
Caption: Logic for isomeric differentiation of C15:2-CoA using HRMS.
References
- 1. sciex.com [sciex.com]
- 2. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling the Paternò-Büchi (PB) Reaction With Mass Spectrometry to Study Unsaturated Fatty Acids in Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A study of the ozonolysis of model lipids by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Lipidomics of Cells Treated with (9Z,12Z)-Pentadecadienoic Acid versus Pentadecanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the cellular lipidomic profiles following treatment with the polyunsaturated fatty acid (PUFA) (9Z,12Z)-pentadecadienoic acid (C15:2) and the saturated fatty acid (SFA) pentadecanoic acid (C15:0). Due to the limited availability of direct experimental data on (9Z,12Z)-pentadecadienoic acid, this comparison extrapolates its likely effects based on the established roles of PUFAs in cellular metabolism. In contrast, recent studies have begun to elucidate the lipidomic alterations induced by pentadecanoic acid, revealing its significant impact on various lipid classes and signaling pathways. This document summarizes the available quantitative data for C15:0, outlines detailed experimental protocols for lipidomics analysis, and visualizes key signaling pathways and workflows to support further research in this area.
Introduction
Fatty acids are fundamental building blocks of lipids and play critical roles in cellular structure, energy storage, and signaling. The length and degree of saturation of a fatty acid's acyl chain dictate its physicochemical properties and biological functions. Odd-chain fatty acids, such as those with a 15-carbon backbone, have garnered increasing interest for their unique metabolic fates and potential health benefits.
This guide focuses on a comparative analysis of two C15 fatty acids:
-
(9Z,12Z)-Pentadecadienoic Acid (C15:2): A polyunsaturated fatty acid with two double bonds. Direct experimental data on its specific effects on cellular lipidomics are scarce. The information presented herein is based on the well-documented behavior of PUFAs in cellular systems.
-
Pentadecanoic Acid (C15:0): A saturated fatty acid that has been the subject of recent research. Studies indicate its role in stabilizing cell membranes, repairing mitochondrial function, and exerting anti-inflammatory and antifibrotic effects.[1][2] Lipidomic analyses have shown that C15:0 treatment can lead to increased levels of phospholipids (B1166683) and decreased triglycerides.[3]
The objective of this guide is to present a comparative framework that leverages the existing data on C15:0 and the known principles of PUFA metabolism to hypothesize the effects of C15:2, thereby providing a valuable resource for researchers investigating the biological activities of these fatty acids.
Data Presentation: Comparative Lipidomic Analysis
The following tables summarize the observed changes in major lipid classes in cells treated with pentadecanoic acid (C15:0) and the hypothesized changes for (9Z,12Z)-pentadecadienoic acid (C15:2).
Table 1: Summary of Changes in Major Lipid Classes
| Lipid Class | Pentadecanoic Acid (C15:0) Treated Cells | (9Z,12Z)-Pentadecadienoic Acid (C15:2) Treated Cells (Hypothesized) | Rationale for Hypothesized C15:2 Effects |
| Phospholipids (PL) | Increased levels observed.[3] | Likely incorporated into phospholipid species, potentially altering membrane fluidity. | PUFAs are readily incorporated into cell membranes, influencing their physical properties. |
| Triglycerides (TG) | Decreased levels observed.[3] | May either increase or decrease depending on cell type and metabolic state. | PUFAs can be stored in triglycerides but also can upregulate fatty acid oxidation, leading to their depletion. |
| Diacylglycerols (DG) | Not explicitly reported, but may decrease in line with TG. | May increase as precursors for signaling lipids or triglyceride synthesis. | PUFAs are precursors to a wide range of signaling molecules derived from diacylglycerols. |
| Cholesterol Esters (CE) | Not explicitly reported. | May be altered due to changes in membrane fluidity and cholesterol homeostasis. | PUFAs can influence cholesterol metabolism and transport. |
| Free Fatty Acids (FFA) | Likely increased intracellularly post-treatment before metabolic incorporation. | Likely increased intracellularly post-treatment before metabolic incorporation. | Exogenously supplied fatty acids transiently increase the intracellular free fatty acid pool. |
Table 2: Detailed Fatty Acyl Chain Remodeling in Phospholipids (Hypothesized)
| Phospholipid Species | C15:0 Treatment | C15:2 Treatment (Hypothesized) |
| Phosphatidylcholine (PC) | Incorporation of C15:0 into PC species. | Incorporation of C15:2, leading to PC species with higher unsaturation. |
| Phosphatidylethanolamine (PE) | Incorporation of C15:0 into PE species. | Incorporation of C15:2, leading to PE species with higher unsaturation. |
| Phosphatidylinositol (PI) | Incorporation of C15:0 into PI species. | Incorporation of C15:2, potentially affecting PI-based signaling pathways. |
| Phosphatidylserine (PS) | Incorporation of C15:0 into PS species. | Incorporation of C15:2, potentially altering membrane charge and protein interactions. |
| Cardiolipin (CL) | Incorporation of C15:0 may affect mitochondrial membrane stability. | Incorporation of C15:2 may increase susceptibility to oxidative stress within mitochondria. |
Experimental Protocols
The following protocols provide a generalized workflow for the comparative lipidomic analysis of cells treated with fatty acids.
3.1. Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Fatty Acid Preparation: Prepare stock solutions of (9Z,12Z)-pentadecadienoic acid and pentadecanoic acid by dissolving them in ethanol. Further dilute the stock solutions in culture medium containing fatty acid-free bovine serum albumin (BSA) to the desired final concentration (e.g., 10-100 µM). A vehicle control containing only the BSA-ethanol solution should also be prepared.
-
Treatment: Remove the growth medium from the cells and replace it with the fatty acid-containing or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
3.2. Lipid Extraction
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining treatment medium.
-
Quenching and Lysis: Add a cold solvent mixture, such as methanol (B129727), to quench metabolic activity and lyse the cells. Scrape the cells and collect the lysate.
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh-Dyer or a similar method. Briefly, add chloroform (B151607) and water to the methanol lysate, vortex thoroughly, and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Drying and Storage: Collect the organic phase, dry it under a stream of nitrogen, and store the lipid extract at -80°C until analysis.
3.3. Mass Spectrometry-Based Lipidomic Analysis
-
Sample Preparation: Reconstitute the dried lipid extracts in an appropriate solvent mixture for mass spectrometry analysis (e.g., methanol/chloroform).
-
Chromatographic Separation: Separate the lipid species using liquid chromatography (LC). A reversed-phase C18 or C30 column is commonly used for separating lipids based on their acyl chain length and degree of unsaturation.
-
Mass Spectrometry (MS) Analysis: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to detect a broad range of lipid classes.
-
Data Acquisition: Perform MS1 scans to determine the mass-to-charge ratio of intact lipid species and data-dependent MS/MS scans to obtain fragmentation patterns for lipid identification.
3.4. Data Processing and Analysis
-
Lipid Identification: Identify lipid species using specialized software (e.g., LipidSearch, MS-DIAL) by matching the accurate mass and MS/MS fragmentation patterns to lipid databases.
-
Quantification: Quantify the relative abundance of each lipid species by integrating the peak areas from the MS1 scans.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in the lipid profiles between the different treatment groups.
Visualization of Pathways and Workflows
4.1. Signaling Pathways
The following diagrams illustrate the known signaling pathways influenced by pentadecanoic acid and the potential pathways that could be affected by (9Z,12Z)-pentadecadienoic acid.
Caption: Known signaling pathways modulated by Pentadecanoic Acid (C15:0).
Caption: Hypothesized signaling pathways for (9Z,12Z)-Pentadecadienoic Acid.
4.2. Experimental Workflow
The diagram below outlines the general workflow for a comparative lipidomics study.
Caption: A generalized workflow for comparative lipidomics experiments.
4.3. Logical Relationships
This diagram illustrates the logical flow from fatty acid structure to cellular effects.
Caption: The logical relationship between fatty acid structure and cellular function.
Conclusion
The comparative analysis of (9Z,12Z)-pentadecadienoic acid and pentadecanoic acid highlights the significant impact that the degree of saturation has on the biological activity of fatty acids. While direct experimental data for C15:2 is needed, the established principles of PUFA biology, in conjunction with the emerging data on C15:0, provide a strong foundation for future research. The protocols and visualizations presented in this guide are intended to facilitate the design and execution of experiments aimed at elucidating the precise roles of these and other odd-chain fatty acids in cellular lipidomics and overall cell physiology. Such studies are crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting lipid-related diseases.
References
- 1. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome [mdpi.com]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
Specificity of Acyl-CoA Binding Proteins for (9Z,12Z)-Pentadecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the binding specificity of Acyl-CoA Binding Proteins (ACBPs) for (9Z,12Z)-pentadecadienoyl-CoA, a polyunsaturated long-chain acyl-CoA. Due to the limited direct experimental data for this specific ligand, this guide synthesizes findings from studies on structurally similar polyunsaturated acyl-CoAs to provide a robust predictive analysis. The information presented herein is intended to support research and development efforts in lipid metabolism, cell signaling, and drug discovery.
Executive Summary
Comparative Binding Affinities of ACBPs for Long-Chain Acyl-CoAs
To contextualize the expected binding of this compound, the following table summarizes the experimentally determined dissociation constants (Kd) of various ACBP isoforms for a range of long-chain acyl-CoA esters. Lower Kd values indicate higher binding affinity.
| ACBP Isoform | Ligand (Acyl-CoA) | Chain Length:Unsaturation | Dissociation Constant (Kd) | Method | Reference |
| Bovine ACBP | Palmitoyl-CoA | C16:0 | ~1 µM | Lipidex-1000 | [3] |
| Rat Liver ACBP | Palmitoyl-CoA | C16:0 | ~1 µM | Lipidex-1000 | [3] |
| Bovine ACBP | Oleoyl-CoA | C18:1 | Not significantly different from saturated | Competition Assay | [2] |
| Bovine ACBP | Linoleoyl-CoA | C18:2 | Not significantly different from saturated | Competition Assay | [2] |
| Rice OsACBP1 | Linoleoyl-CoA | C18:2 | ~2.5 µM | Isothermal Titration Calorimetry | [4] |
| Rice OsACBP2 | Linoleoyl-CoA | C18:2 | ~1.0 µM | Isothermal Titration Calorimetry | [4] |
| Rice OsACBP1 | Linolenoyl-CoA | C18:3 | ~3.0 µM | Isothermal Titration Calorimetry | [4] |
| Rice OsACBP2 | Linolenoyl-CoA | C18:3 | ~0.8 µM | Isothermal Titration Calorimetry | [4] |
| Arabidopsis AtACBP1 | Linoleoyl-CoA | C18:2 | High Affinity | In vitro binding assay | [5] |
| Arabidopsis AtACBP1 | Linolenoyl-CoA | C18:3 | High Affinity | In vitro binding assay | [5] |
| Arabidopsis AtACBP2 | Linoleoyl-CoA | C18:2 | High Affinity | In vitro binding assay | [5] |
| Arabidopsis AtACBP2 | Linolenoyl-CoA | C18:3 | High Affinity | In vitro binding assay | [5] |
Inference for this compound (C15:2-CoA):
Based on the data, it is highly probable that C15:2-CoA will exhibit high-affinity binding to various ACBP isoforms, with Kd values likely in the low micromolar to nanomolar range. The presence of two double bonds is not expected to diminish its binding affinity compared to a saturated C15 acyl-CoA. Isoforms like OsACBP2, which show a preference for unsaturated acyl-CoAs, may exhibit slightly higher affinity for this compound.[4]
Experimental Protocols
Accurate determination of binding affinities is critical for understanding the specificity of ACBP-ligand interactions. The following are detailed methodologies for commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the recombinant ACBP of interest to >95% purity.
-
Synthesize or procure high-purity this compound.
-
Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) and ensure that both the protein and ligand are in identical buffer solutions to minimize heats of dilution. Dialyze the protein against the buffer extensively.
-
Accurately determine the concentrations of the protein and ligand stock solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a specific assay for the acyl-CoA).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the ACBP solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the sample cell.
-
Record the heat change after each injection.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence-Based Competition Assay
This method utilizes a fluorescently-labeled ligand that binds to the ACBP and exhibits a change in its fluorescent properties upon binding. An unlabeled ligand, such as this compound, can then compete for binding, causing a measurable change in the fluorescence signal.
Protocol:
-
Probe Selection and Labeling:
-
Select a suitable fluorescent probe that can be covalently attached to a long-chain acyl-CoA or a fluorescent acyl-CoA analog that binds to ACBP.
-
Alternatively, a fluorescently labeled ACBP can be used.[6]
-
-
Binding Assay:
-
Prepare a solution of the ACBP and the fluorescently labeled ligand in a suitable buffer. The concentrations should be chosen to ensure a significant portion of the fluorescent ligand is bound.
-
Measure the initial fluorescence intensity (or anisotropy).
-
Perform a serial dilution of the unlabeled competitor, this compound.
-
Add increasing concentrations of the competitor to the ACBP-fluorescent ligand mixture and allow the system to reach equilibrium.
-
Measure the fluorescence intensity (or anisotropy) at each competitor concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand).
-
Calculate the Ki (the dissociation constant of the competitor) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent ligand.
-
Lipidex-1000 Binding Assay
This is a gel filtration-based method to separate protein-bound from free radiolabeled acyl-CoA.[3]
Protocol:
-
Preparation:
-
Synthesize radiolabeled [1-14C]-(9Z,12Z)-pentadecadienoyl-CoA.
-
Prepare a slurry of Lipidex-1000 in the assay buffer.
-
-
Binding Reaction:
-
Incubate a fixed amount of ACBP with varying concentrations of [1-14C]-(9Z,12Z)-pentadecadienoyl-CoA in a small volume.
-
For competition assays, incubate ACBP with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
-
Separation and Quantification:
-
Pass the incubation mixture through a small column packed with the Lipidex-1000 slurry. The free acyl-CoA will be retained by the gel matrix, while the protein-bound acyl-CoA will pass through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of bound ligand at each concentration.
-
Plot the amount of bound ligand versus the free ligand concentration and fit the data to a binding isotherm to determine the Kd and Bmax (maximum binding capacity).
-
Signaling Pathways and Experimental Workflows
ACBPs are implicated in various cellular processes, including the regulation of gene expression through pathways like the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade.[7][8] Long-chain fatty acids and their CoA esters are known ligands for PPARs. ACBPs may function to transport and present these ligands to the nuclear receptors.
ACBP-Mediated PPARα Signaling Pathway
Caption: ACBP-mediated delivery of polyunsaturated acyl-CoAs to the PPARα signaling pathway.
Experimental Workflow for ITC
Caption: A generalized workflow for determining binding parameters using Isothermal Titration Calorimetry.
Conclusion
While direct experimental evidence for the binding of this compound to ACBPs is currently lacking, the existing body of research strongly suggests a high-affinity interaction. The binding is likely to be primarily driven by the C15 acyl chain length, with minimal influence from the two double bonds. Different ACBP isoforms may exhibit subtle variations in their binding affinities, which can be precisely quantified using techniques such as Isothermal Titration Calorimetry and fluorescence-based assays. The role of ACBPs in transporting such polyunsaturated acyl-CoAs to nuclear receptors like PPARs highlights their importance in lipid-mediated signaling pathways. Further experimental validation is necessary to precisely define the binding thermodynamics and specificity of this compound for various ACBPs, which will be valuable for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Determination by photoaffinity labelling of the hydrophobic part of the binding site for acyl-CoA esters on acyl-CoA-binding protein from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 6. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Metabolic Journey of (9Z,12Z)-pentadecadienoyl-CoA: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted metabolic fate of (9Z,12Z)-pentadecadienoyl-CoA against its saturated odd-chain counterpart, pentadecanoyl-CoA, and its even-chain structural analog, (9Z,12Z)-linoleoyl-CoA. Detailed experimental protocols for in vivo validation using stable isotope tracing are presented, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its metabolic journey within a biological system.
Comparative Metabolic Fates: A Quantitative Overview
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. The fate of this compound, a novel odd-chain di-unsaturated fatty acid, is of growing interest. Based on established principles of fatty acid oxidation, its metabolic pathway is predicted to yield a unique combination of products compared to more common fatty acids. The following table summarizes the key metabolic outputs of this compound in comparison to pentadecanoyl-CoA and linoleoyl-CoA.
| Feature | This compound (C15:2) | Pentadecanoyl-CoA (C15:0) | (9Z,12Z)-linoleoyl-CoA (C18:2) |
| Beta-Oxidation Cycles | 6 | 6 | 8 |
| Acetyl-CoA Produced | 6 | 6 | 8 |
| Propionyl-CoA Produced | 1 | 1 | 0 |
| FADH₂ Produced | 5 | 6 | 7 |
| NADH Produced | 6 | 6 | 8 |
| Auxiliary Enzymes Required | Isomerase, Reductase | None | Isomerase, Reductase |
| Final Gluconeogenic Precursor | Propionyl-CoA | Propionyl-CoA | None |
Predicted Metabolic Pathway of this compound
The beta-oxidation of this compound is expected to proceed through a series of enzymatic steps, including the action of auxiliary enzymes to handle the cis-double bonds. The odd-numbered carbon chain will ultimately yield propionyl-CoA, a key distinction from even-chain fatty acids.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols for In Vivo Validation
To empirically validate the metabolic fate of this compound, a stable isotope tracing study in an animal model is proposed. This involves the administration of a labeled version of the fatty acid and subsequent analysis of its metabolites in various tissues.
Synthesis of Isotopically Labeled (9Z,12Z)-pentadecadienoic Acid
-
Tracer Selection: Uniformly ¹³C-labeled (U-¹³C₁₅) or deuterium-labeled (D₂₈) (9Z,12Z)-pentadecadienoic acid should be synthesized. ¹³C labeling is advantageous for tracing the carbon skeleton through metabolic pathways, while deuterium (B1214612) labeling can be used to assess fatty acid oxidation.[1]
-
Purity: The synthesized tracer must be of high chemical and isotopic purity (>98%), as confirmed by NMR and mass spectrometry.
In Vivo Administration of the Labeled Fatty Acid
-
Animal Model: C57BL/6J mice are a suitable model for in vivo lipid metabolism studies.[1] Animals should be acclimated to a controlled diet for at least one week prior to the experiment.
-
Administration Route: The labeled fatty acid, complexed with bovine serum albumin (BSA) or formulated in an emulsion, can be administered via oral gavage or intravenous injection. The choice of administration will depend on the specific research question (e.g., absorption and first-pass metabolism vs. systemic distribution).[2]
-
Dosage: A typical dose for a bolus administration is in the range of 50-150 mg/kg body weight.[1]
-
Experimental Groups:
-
Control Group: Administered the vehicle (e.g., BSA solution or emulsion) without the tracer.
-
Tracer Group: Administered the isotopically labeled (9Z,12Z)-pentadecadienoic acid.
-
Sample Collection
-
Time Points: Blood samples should be collected at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes) to capture the kinetics of absorption, distribution, and metabolism.
-
Tissue Harvesting: At the final time point, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, and brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Metabolite Extraction and Analysis
-
Lipid Extraction: Total lipids are extracted from plasma and homogenized tissues using a modified Bligh-Dyer or Folch method.
-
Fractionation: The lipid extract can be fractionated into different lipid classes (e.g., free fatty acids, triglycerides, phospholipids) using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Derivatization: Fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) or analyzed directly by liquid chromatography-mass spectrometry (LC-MS).[3][4]
-
Mass Spectrometry Analysis:
-
GC-MS: Provides excellent separation and fragmentation patterns for fatty acid identification and quantification of isotopic enrichment.[5]
-
LC-MS/MS: Offers high sensitivity and specificity for the analysis of intact acyl-CoAs and other polar metabolites, allowing for the direct detection of metabolic intermediates.[3] High-resolution mass spectrometry can be used to determine the mass isotopomer distribution.[3][6]
-
-
Analysis of Water-Soluble Metabolites: The aqueous phase from the lipid extraction can be analyzed for labeled intermediates of the TCA cycle (e.g., succinate, malate) and amino acids to trace the fate of the propionyl-CoA moiety.
Data Analysis and Interpretation
-
Isotopic Enrichment: The isotopic enrichment of the parent fatty acid and its metabolites is calculated by correcting for the natural abundance of the stable isotope.
-
Metabolic Flux: The rate of appearance and disappearance of labeled species in different lipid pools and tissues provides a quantitative measure of the metabolic flux through various pathways.
-
Pathway Confirmation: The identification of labeled intermediates (e.g., ¹³C₃-propionyl-CoA, ¹³C₄-succinyl-CoA) will confirm the predicted metabolic pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the proposed in vivo validation study.
Caption: Workflow for the in vivo validation of fatty acid metabolism.
By following these detailed protocols and comparative analyses, researchers can effectively elucidate the in vivo metabolic fate of this compound, contributing valuable knowledge to the fields of lipid metabolism and drug development.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (9Z,12Z)-pentadecadienoyl-CoA
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized biochemicals is paramount. This guide provides essential, immediate safety and logistical information for (9Z,12Z)-pentadecadienoyl-CoA, including detailed operational and disposal plans to ensure a secure laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | Protects against splashes and potential aerosols that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. | Provides a crucial barrier against skin contact, which could lead to irritation or absorption of the compound. |
| Protective Clothing | Laboratory Coat | A standard, clean laboratory coat should be worn and buttoned completely. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Vapor Respirator (if applicable) | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended if handling outside of a fume hood or if the material is heated, creating vapors. | Protects against the inhalation of potentially irritating or harmful vapors. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting. | Protects feet from potential spills and falling objects. |
II. Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risks and ensure the integrity of your experiments.
1. Preparation:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible and in good working order. Have a chemical spill kit appropriate for handling organic compounds nearby.
-
Review Procedures: Before beginning any work, thoroughly review the experimental protocol and this safety guide.
2. Handling:
-
Weighing: If weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Transfers: Use appropriate tools, such as calibrated micropipettes, for transferring solutions to minimize the risk of spills.
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory. Avoid direct inhalation of any dust, vapors, or aerosols.
3. Storage:
-
Temperature: Store this compound according to the manufacturer's recommendations, which is typically at -20°C or below to prevent degradation.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a designated and secure area away from incompatible materials.
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe work environment.
1. Waste Segregation:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered chemical waste.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container.
2. Waste Collection:
-
Containers: Use leak-proof, compatible containers for all waste. Ensure containers are clearly labeled with the contents, including the full chemical name and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
3. Disposal Method:
-
Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations.
-
Professional Disposal Service: Arrange for the collection and disposal of hazardous waste through a licensed and certified professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Visualizing Safe Handling and Disposal Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagram outlines the logical workflow.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
